5-Phenylvaleric acid
Description
from Polygonum salicifolium
Structure
3D Structure
Properties
IUPAC Name |
5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDDXPKOZIZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177229 | |
| Record name | 5-Phenylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Phenylvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.61 mg/mL at 25 °C | |
| Record name | 5-Phenylvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2270-20-4 | |
| Record name | Benzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-phenylpentanoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04051 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Phenylvaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYLVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYJ5U8LCQ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Phenylvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
57.5 °C | |
| Record name | 5-Phenylvaleric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002043 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Activity of 5-Phenylvaleric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylvaleric acid (5-PVA), a short-chain fatty acid derivative, has garnered increasing interest in the scientific community for its diverse biological activities. Primarily recognized as a histone deacetylase (HDAC) inhibitor, 5-PVA also plays a significant role in metabolic regulation as a key microbial metabolite of dietary flavan-3-ols. This technical guide provides an in-depth overview of the biological activities of 5-PVA, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and drug development endeavors.
Core Biological Activities
The biological functions of this compound can be broadly categorized into two main areas: epigenetic modification through HDAC inhibition and modulation of metabolic pathways.
Histone Deacetylase (HDAC) Inhibition
This compound acts as a competitive inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, 5-PVA promotes the acetylation of histone proteins, leading to a more relaxed chromatin structure and facilitating gene transcription. This activity is comparable to that of its close analog, 4-phenylbutyric acid.[1]
Quantitative Data: HDAC Inhibition
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Rat Liver HDAC | Fluorometric | 1.4 mM | [1] |
| 4-Phenylbutyric acid | Rat Liver HDAC | Fluorometric | 0.64 mM | [1] |
| Trichostatin A (Positive Control) | HDAC | Fluorometric | 2-26 nM | [1] |
Experimental Protocol: Fluorometric Histone Deacetylase (HDAC) Activity Assay
This protocol is adapted from the methodology used for the evaluation of 5-PVA and its analogs.[1]
I. Materials and Reagents:
-
HDAC Source: Rat liver histone deacetylase (HDAC) or nuclear extracts from cell lines such as HeLa or HCT116.
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin solution.
-
Inhibitors: this compound, 4-Phenylbutyric acid, Trichostatin A (positive control), and vehicle (DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing NaCl, KCl, and MgCl2.
-
Plate: Black 96-well fluorescence microplate.
-
Instrumentation: Fluorescence microplate reader.
II. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of 5-PVA and other inhibitors in DMSO.
-
Dilute the HDAC enzyme or nuclear extract to the desired concentration in assay buffer.
-
Prepare the HDAC substrate and developer solutions according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle for control)
-
HDAC enzyme/nuclear extract
-
-
Initiate the reaction by adding the HDAC substrate solution.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
-
Development:
-
Stop the enzymatic reaction and initiate fluorescence development by adding the trypsin solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway: HDAC Inhibition and Gene Activation
The inhibition of HDACs by 5-PVA leads to the hyperacetylation of histones, which in turn alters gene expression. This process is a key mechanism in epigenetic regulation.
Metabolic Regulation
This compound is a major metabolite produced by the gut microbiota from the dietary intake of flavan-3-ols, which are abundant in foods like tea, cocoa, and various fruits. As a circulating metabolite, 5-PVA has been shown to exert beneficial effects on glucose homeostasis.
a. Enhancement of Glucose-Stimulated Insulin (B600854) Secretion (GSIS)
Studies have indicated that 5-PVA can enhance glucose-stimulated insulin secretion from pancreatic β-cells. While specific quantitative data for 5-PVA is emerging, studies on similar microbial metabolites of flavonoids provide insights into the potential magnitude of this effect.
Quantitative Data: Effect of Microbial Metabolites on Insulin Secretion
| Compound | Cell Line | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Control) | Reference |
| Representative Microbial Metabolite Mix | INS-1 832/13 | High Glucose | ~1.5 - 2.0 |
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol provides a general framework for assessing the effect of compounds like 5-PVA on insulin secretion in pancreatic β-cell lines (e.g., INS-1E, MIN6).
I. Materials and Reagents:
-
Cell Line: Pancreatic β-cell line (e.g., INS-1E).
-
Culture Medium: RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components.
-
Krebs-Ringer Bicarbonate Buffer (KRBH): Containing different concentrations of glucose (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).
-
Test Compound: this compound dissolved in a suitable vehicle.
-
Insulin Assay Kit: ELISA or RIA kit for quantifying insulin.
-
Plate: 24-well or 12-well cell culture plates.
II. Procedure:
-
Cell Culture:
-
Culture pancreatic β-cells to a desired confluency in standard culture medium.
-
-
Pre-incubation:
-
Wash the cells with a pre-warmed, low-glucose KRBH buffer.
-
Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRBH buffer containing either low glucose (basal) or high glucose (stimulated), with or without the test compound (5-PVA) at various concentrations.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well, which contains the secreted insulin.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an insulin ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or cell number in each well.
-
Calculate the fold change in insulin secretion in response to high glucose and the test compound compared to the basal low-glucose condition.
-
b. Modulation of Glucose Uptake
As a metabolite influencing glucose homeostasis, 5-PVA is also implicated in the regulation of glucose uptake in peripheral tissues like muscle and adipose tissue.
Experimental Protocol: 2-Deoxyglucose (2-DG) Uptake Assay
This colorimetric assay measures the uptake of the glucose analog 2-deoxyglucose in cell lines such as 3T3-L1 adipocytes or L6 myotubes.
I. Materials and Reagents:
-
Cell Line: 3T3-L1 adipocytes or L6 myotubes.
-
Culture and Differentiation Media: Appropriate media for cell growth and differentiation.
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer: With and without glucose.
-
2-Deoxyglucose (2-DG).
-
Test Compound: this compound.
-
Insulin (Positive Control).
-
Cell Lysis Buffer.
-
Glucose Uptake Assay Kit: Containing reagents for the colorimetric detection of 2-DG-6-phosphate.
-
Plate: 96-well cell culture plates.
-
Instrumentation: Microplate reader capable of measuring absorbance at ~412 nm.
II. Procedure:
-
Cell Culture and Differentiation:
-
Culture and differentiate the cells into mature adipocytes or myotubes.
-
-
Serum Starvation:
-
Serum-starve the differentiated cells overnight to increase insulin sensitivity.
-
-
Glucose Starvation:
-
Wash the cells with PBS and incubate in glucose-free KRPH buffer for 40-60 minutes.
-
-
Stimulation and 2-DG Uptake:
-
Treat the cells with the test compound (5-PVA), insulin (positive control), or vehicle in KRPH buffer.
-
Add 2-DG to each well and incubate for 20-30 minutes to allow for uptake.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to stop 2-DG uptake.
-
Lyse the cells to release the intracellular contents, including the accumulated 2-DG-6-phosphate.
-
-
Detection:
-
Follow the instructions of the glucose uptake assay kit to enzymatically process the cell lysate, leading to the generation of a colored product.
-
-
Absorbance Measurement:
-
Measure the absorbance at ~412 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the total protein content.
-
Calculate the fold change in glucose uptake in response to the test compound compared to the vehicle control.
-
Signaling Pathway: Insulin-Mediated Glucose Uptake
The metabolic effects of compounds like 5-PVA are often intertwined with the insulin signaling pathway, which is central to glucose uptake and utilization.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the biological activity of this compound.
Conclusion and Future Directions
This compound demonstrates significant biological activity as both an epigenetic modulator and a regulator of metabolic processes. Its ability to inhibit HDACs highlights its potential in therapeutic areas where gene expression is dysregulated, such as in certain cancers. Furthermore, its role as a gut microbial metabolite in enhancing insulin secretion and potentially glucose uptake underscores the importance of the gut-diet-health axis and opens avenues for nutritional and therapeutic interventions in metabolic disorders.
Future research should focus on elucidating the specific HDAC isoforms targeted by 5-PVA and a more detailed characterization of its effects on glucose metabolism in various cell types and in vivo models. A deeper understanding of the structure-activity relationship of 5-PVA and its analogs could lead to the development of more potent and selective therapeutic agents. The continued investigation into the biological activities of this compound holds considerable promise for advancing our understanding of epigenetic and metabolic regulation and for the development of novel therapeutic strategies.
References
5-Phenylvaleric Acid: An In-depth Technical Guide on its Mechanism of Action in Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylvaleric acid (5-PVA), a gut microbial metabolite of dietary flavan-3-ols, has emerged as a molecule of interest in cellular signaling.[1] Classified as a medium-chain fatty acid, its primary established mechanism of action is the inhibition of histone deacetylases (HDACs), which plays a crucial role in epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the current understanding of 5-PVA's cellular mechanisms, with a focus on its role as an HDAC inhibitor. We will delve into its impact on histone acetylation and subsequent downstream effects on gene transcription. Furthermore, we will explore its classification and role within fatty acid metabolism. While direct evidence is lacking, we will also discuss the hypothetical potential for 5-PVA to act as a peroxisome proliferator-activated receptor (PPAR) agonist, given its structural similarity to other fatty acid signaling molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of 5-PVA's molecular interactions, supported by quantitative data, experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
The most well-characterized mechanism of action for this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[2] By inhibiting HDACs, 5-PVA promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcriptional activation of various genes.[3][4] This epigenetic modification is a key regulator of cellular processes such as cell cycle progression, differentiation, and apoptosis.
Quantitative Data on HDAC Inhibition
The inhibitory potency of 5-PVA on HDAC activity has been quantified, providing valuable data for comparative analysis.
| Compound | Target | IC50 Value | Assay System |
| This compound | HDAC | 1.4 mM | Not Specified |
| 4-Phenylbutyric acid (Reference) | HDAC | 0.64 mM | Not Specified |
Table 1: Inhibitory concentration (IC50) of this compound and a reference compound on histone deacetylase (HDAC) activity.
Signaling Pathway Diagram: HDAC Inhibition by 5-PVA
Caption: 5-PVA inhibits HDAC, leading to histone hyperacetylation and gene expression.
Experimental Protocol: Fluorometric HDAC Inhibition Assay
This protocol outlines a general method for assessing the HDAC inhibitory activity of compounds like 5-PVA.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HDAC activity.
2. Materials:
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HeLa or other suitable cell line nuclear extract as a source of HDACs
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well black microplates
-
Fluorometric plate reader
3. Procedure:
-
Prepare serial dilutions of 5-PVA and the positive control (TSA) in the assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Nuclear extract containing HDACs
-
Diluted 5-PVA, TSA, or solvent control.
-
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of HDAC inhibition for each concentration of 5-PVA compared to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the 5-PVA concentration and determine the IC50 value using non-linear regression analysis.
Role in Fatty Acid Metabolism
This compound is structurally a medium-chain fatty acid.[5] As such, it is expected to participate in fatty acid metabolism pathways, primarily through beta-oxidation.
Metabolic Pathway of this compound
While specific studies on the complete metabolic fate of 5-PVA are limited, the general pathway for the beta-oxidation of phenyl-substituted fatty acids involves initial activation to its CoA derivative, followed by sequential removal of two-carbon units in the form of acetyl-CoA. The presence of the phenyl group suggests that the final products would likely be benzoic acid (which can be further metabolized) and acetyl-CoA.
Workflow for Studying 5-PVA's Effect on Fatty Acid Oxidation
Caption: Experimental workflow to investigate the effects of 5-PVA on fatty acid oxidation.
Hypothetical Mechanism: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism. Natural and synthetic fatty acids are known ligands for PPARs. Given that 5-PVA is a medium-chain fatty acid, it is plausible that it could act as a PPAR agonist. However, it is crucial to note that there is currently no direct experimental evidence to support this hypothesis. This section is therefore speculative and intended to guide future research.
Structural Similarities to Known PPAR Agonists
Many known PPAR agonists are carboxylic acids with a hydrophobic tail. 5-PVA shares this general structure, with the phenylpentyl group serving as the hydrophobic component. This structural similarity forms the basis of the hypothesis that it may bind to and activate PPARs.
Potential Signaling Pathway for PPAR Agonism
Caption: Hypothetical pathway of 5-PVA acting as a PPAR agonist to regulate gene expression.
Experimental Protocol: PPAR-Gal4 Transactivation Assay
This protocol describes a cell-based reporter gene assay to screen for PPAR agonist activity.
1. Objective: To determine if this compound can activate PPARα, PPARγ, or PPARδ.
2. Materials:
-
A suitable mammalian cell line (e.g., HEK293T, COS-7)
-
Expression plasmids:
-
pBIND-PPARα-LBD, pBIND-PPARγ-LBD, pBIND-PPARδ-LBD (containing the Gal4 DNA-binding domain fused to the PPAR ligand-binding domain)
-
pG5luc (containing the luciferase reporter gene under the control of a Gal4 upstream activating sequence)
-
-
Transfection reagent
-
Cell culture medium and supplements
-
Known PPAR agonists as positive controls (e.g., fenofibrate (B1672516) for PPARα, rosiglitazone (B1679542) for PPARγ, GW501516 for PPARδ)
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
3. Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the appropriate pBIND-PPAR-LBD plasmid and the pG5luc reporter plasmid using a suitable transfection reagent.
-
After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of 5-PVA, positive controls, or a solvent control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation of luciferase expression for each treatment relative to the solvent control.
-
Plot the fold activation against the logarithm of the compound concentration to determine if 5-PVA exhibits dose-dependent PPAR activation.
Conclusion and Future Directions
This compound is a biologically active metabolite with a confirmed role as a histone deacetylase inhibitor. This activity provides a clear mechanism through which it can influence gene expression and cellular function. Its classification as a medium-chain fatty acid implies its involvement in fatty acid metabolism, although the specific pathways and their regulation by 5-PVA require further investigation. The potential for 5-PVA to act as a PPAR agonist is an intriguing hypothesis based on its chemical structure, but this remains to be experimentally validated.
Future research should focus on:
-
Elucidating the specific HDAC isoforms inhibited by 5-PVA and the downstream target genes affected.
-
Conducting rigorous experimental studies, such as the transactivation assays described, to definitively assess the PPAR agonist activity of 5-PVA.
-
Tracing the metabolic fate of 5-PVA and quantifying its impact on cellular fatty acid oxidation and lipid homeostasis.
A deeper understanding of these cellular pathways will be crucial for evaluating the therapeutic potential of this compound in various disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB022814) - FooDB [foodb.ca]
An In-Depth Technical Guide to the Synthesis of 5-Phenylvaleric Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-phenylvaleric acid, a significant metabolite and versatile building block in medicinal chemistry. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its synthesis and the preparation of its key derivatives.
Introduction
This compound, also known as 5-phenylpentanoic acid, is a carboxylic acid that plays a role as a human metabolite.[1] Its structural motif is present in various biologically active compounds, making its efficient synthesis a topic of interest for researchers in drug discovery and development. This guide explores two principal and reliable methods for its preparation: the Malonic Ester Synthesis and the Friedel-Crafts Acylation followed by reduction. Additionally, pathways to key derivatives, including esters, amides, and the precursor acyl chloride, are detailed.
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Route 1: Malonic Ester Synthesis
-
Route 2: Friedel-Crafts Acylation and Subsequent Reduction
Route 1: Malonic Ester Synthesis
The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids.[2] This pathway involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[3] For the synthesis of this compound, the key alkylating agent is (3-bromopropyl)benzene (B42933).
This protocol is adapted from established procedures for malonic ester alkylation.[4]
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Alkylation: To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. The mixture is then heated to reflux, and (3-bromopropyl)benzene (1.0 eq) is added slowly. The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Workup and Hydrolysis: After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The aqueous layer is then acidified with a strong acid (e.g., HCl) and heated to reflux to effect both hydrolysis of the ester groups and decarboxylation.
-
Purification: The resulting this compound is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by distillation or recrystallization.
| Reactant/Reagent | Molar Ratio | Notes |
| Diethyl malonate | 1.0 | |
| Sodium | 1.0 | Forms sodium ethoxide in situ. |
| (3-Bromopropyl)benzene | 1.0 | Alkylating agent. |
| Absolute Ethanol | Solvent | |
| Hydrochloric Acid | Excess | For hydrolysis and decarboxylation. |
| Expected Yield | ~70-80% | Based on similar malonic ester syntheses. |
Route 2: Friedel-Crafts Acylation and Reduction
This two-step sequence provides an alternative and efficient route to this compound. It begins with the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-benzoylbutyric acid.[5] The intermediate keto acid is then reduced to the desired product.
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in benzene (excess, serving as both reactant and solvent) at 0-5 °C, add glutaric anhydride (1.0 eq) portion-wise.
-
Reaction: The mixture is stirred at room temperature for several hours, then heated to reflux until the reaction is complete.
-
Workup: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield 4-benzoylbutyric acid.
| Reactant/Reagent | Molar Ratio | Notes |
| Benzene | Excess | Reactant and solvent. |
| Glutaric Anhydride | 1.0 | Acylating agent. |
| Aluminum Chloride | 2.2 | Lewis acid catalyst. |
| Expected Yield | 85-95% |
Two common methods for the reduction of the keto group are the Clemmensen and Wolff-Kishner reductions.
a) Clemmensen Reduction
This method is suitable for substrates that are stable in strongly acidic conditions. A modified procedure using toluene (B28343) as a co-solvent has been shown to be effective for the reduction of β-aroylpropionic acids.
Experimental Protocol: Clemmensen Reduction
-
Amalgamated Zinc Preparation: Zinc wool is amalgamated by treatment with a solution of mercuric chloride.
-
Reduction: The 4-benzoylbutyric acid is refluxed with amalgamated zinc, concentrated hydrochloric acid, water, and toluene. Additional portions of hydrochloric acid are added periodically during the reflux.
-
Workup: After cooling, the organic layer is separated, washed, dried, and concentrated. The product is purified by distillation under reduced pressure or recrystallization.
| Reactant/Reagent | Conditions | Notes |
| 4-Benzoylbutyric Acid | - | |
| Amalgamated Zinc (Zn(Hg)) | Excess | Reducing agent. |
| Concentrated HCl | Excess | |
| Toluene | Solvent | Improves yield. |
| Expected Yield | >80% |
b) Wolff-Kishner Reduction
This reduction is performed under basic conditions and is suitable for acid-sensitive substrates.
Experimental Protocol: Wolff-Kishner Reduction
-
Hydrazone Formation: A mixture of 4-benzoylbutyric acid, hydrazine (B178648) hydrate, and potassium hydroxide (B78521) in a high-boiling solvent like diethylene glycol is heated to form the hydrazone.
-
Decomposition: The temperature is then raised to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Workup: The reaction mixture is cooled, diluted with water, and acidified. The product is then extracted, dried, and purified.
| Reactant/Reagent | Molar Ratio | Notes |
| 4-Benzoylbutyric Acid | 1.0 | |
| Hydrazine Hydrate | Excess | |
| Potassium Hydroxide | Catalytic | Base |
| Diethylene Glycol | Solvent | High-boiling point. |
| Expected Yield | >80% | General expectation for this reaction. |
Synthesis of this compound Derivatives
This compound can be readily converted into a variety of derivatives, including acyl chlorides, esters, and amides, which are valuable intermediates in organic synthesis.
References
Unveiling the Past: The Early Discovery and Synthesis of 5-Phenylvaleric Acid
An in-depth look into the historical synthesis of 5-phenylvaleric acid reveals its roots in late 19th-century organic chemistry, a period of significant advancement in synthetic methodologies. While the exact first synthesis is not definitively documented under its modern name, historical chemical literature points towards the pioneering work on phenyl-substituted fatty acids by British chemists William Henry Perkin Jr. and Frederic Stanley Kipping.
Our understanding of the early synthesis of this compound is built upon the foundational methods developed for its lower homolog, γ-phenylbutyric acid. The key to these early syntheses was the malonic ester synthesis, a versatile method for forming carbon-carbon bonds to create carboxylic acids.
The Genesis: Malonic Ester Synthesis
The malonic ester synthesis, a cornerstone of classical organic chemistry, provided the framework for the early preparation of this compound. This method, in the context of this particular synthesis, would have involved the reaction of a phenyl-substituted alkyl halide with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation.
Hypothetical Early Synthesis Workflow
Based on the established chemical principles of the era, the logical pathway to this compound would have been an extension of the work on γ-phenylbutyric acid.
Experimental Protocols of the Era
The experimental procedures of the late 19th and early 20th centuries were characterized by their reliance on fundamental laboratory techniques. Below is a detailed, hypothetical protocol for the synthesis of this compound based on the methods described by chemists of that time for similar compounds.
Step 1: Formation of the Sodium Salt of Diethyl Malonate
-
In a round-bottom flask fitted with a reflux condenser, dissolve a molar equivalent of sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
To this solution, add one molar equivalent of diethyl malonate. The reaction is exothermic and results in the formation of the sodium salt of diethyl malonate.
Step 2: Alkylation with 3-Phenylpropyl Bromide
-
To the ethanolic solution of the sodium salt of diethyl malonate, add one molar equivalent of 3-phenylpropyl bromide.
-
Heat the mixture to reflux for several hours to ensure the completion of the alkylation reaction, yielding diethyl (3-phenylpropyl)malonate.
Step 3: Saponification of the Ester
-
To the reaction mixture containing diethyl (3-phenylpropyl)malonate, add a concentrated aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to saponify the ester groups, forming the disodium (B8443419) salt of (3-phenylpropyl)malonic acid.
Step 4: Acidification and Decarboxylation
-
After cooling, carefully acidify the reaction mixture with a strong mineral acid, such as sulfuric acid, until the solution is strongly acidic. This protonates the carboxylate groups to form (3-phenylpropyl)malonic acid.
-
Heat the acidified mixture. The malonic acid derivative is unstable to heat and will undergo decarboxylation, releasing carbon dioxide and yielding the final product, this compound.
Step 5: Isolation and Purification
-
The crude this compound will likely separate as an oil or a solid upon cooling.
-
Extract the product with a suitable solvent, such as diethyl ether.
-
Wash the ethereal solution with water to remove any remaining inorganic salts.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., petroleum ether or a mixture of water and ethanol).
Quantitative Data from Historical Context
| Parameter | Typical Value (Late 19th/Early 20th Century) |
| Yield | 60-70% (based on the alkyl halide) |
| Melting Point | Approximately 58-60 °C |
| Boiling Point | 177-178 °C at 13 mmHg |
It is important to note that the purity of reagents and the efficiency of the equipment used during this period would have significantly influenced these values.
Conclusion
The early discovery and synthesis of this compound are intrinsically linked to the development of fundamental organic synthesis techniques in the late 19th century. Although a singular "discovery" paper is elusive, the logical extension of established methods, particularly the malonic ester synthesis pioneered by chemists like Perkin and Kipping for related phenyl-substituted fatty acids, provides a clear and detailed picture of how this compound was first prepared. This historical context not only illuminates the ingenuity of early organic chemists but also underscores the enduring importance of these foundational synthetic methods.
Spectroscopic Profile of 5-Phenylvaleric Acid: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for 5-phenylvaleric acid, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental methodologies.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| -COOH | ~11.05 | Singlet (broad) | 1H |
| Aromatic-H | 7.28 - 7.11 | Multiplet | 5H |
| -CH₂- (alpha to phenyl) | ~2.62 | Triplet | 2H |
| -CH₂- (alpha to -COOH) | ~2.35 | Triplet | 2H |
| -CH₂- (beta and gamma) | 1.75 - 1.59 | Multiplet | 4H |
Data sourced from a 90 MHz spectrum in CDCl₃[1]. A 600 MHz spectrum in H₂O is also available[2][3].
¹³C NMR Data
| Assignment | Chemical Shift (δ) in ppm |
| -C=O | ~179 |
| Aromatic C (quaternary) | ~142 |
| Aromatic C-H | ~128 |
| Aromatic C-H | ~126 |
| -CH₂- (alpha to phenyl) | ~35 |
| -CH₂- (alpha to -COOH) | ~34 |
| -CH₂- (beta to -COOH) | ~31 |
| -CH₂- (gamma to -COOH) | ~25 |
Note: Specific peak values for ¹³C NMR were not explicitly detailed in the initial search but are generally expected in these regions for this structure[4][5].
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 2500 | O-H (Carboxylic Acid) | Very broad |
| ~3030 | C-H (Aromatic) | Stretch |
| ~2930 | C-H (Aliphatic) | Stretch |
| ~1710 | C=O (Carboxylic Acid) | Strong, sharp |
| ~1600, ~1500 | C=C (Aromatic) | Ring stretch |
| ~1450 | C-H (Aliphatic) | Bend |
| ~1280 | C-O | Stretch |
| ~930 | O-H | Out-of-plane bend |
Gas-phase IR spectrum data is available from the NIST WebBook. The characteristic broad O-H stretch is a key feature for carboxylic acids.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Proposed Fragment |
| 178 | 18.4 | [M]⁺ (Molecular Ion) |
| 160 | 17.2 | [M - H₂O]⁺ |
| 132 | 8.6 | [M - C₂H₅O]⁺ |
| 117 | 7.9 | [C₉H₉]⁺ |
| 105 | 10.0 | [C₇H₅O]⁺ |
| 104 | 20.5 | [C₈H₈]⁺ |
| 92 | 21.1 | [C₇H₈]⁺ |
| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |
| 65 | 9.6 | [C₅H₅]⁺ |
Data obtained from electron ionization mass spectrometry. The molecular ion peak is observed at m/z 178. The base peak at m/z 91 is characteristic of a benzyl (B1604629) group.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation : A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation : The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer (e.g., Bruker, JEOL) with a field strength typically ranging from 300 to 600 MHz.
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to acquire the carbon NMR spectrum, which results in singlets for all carbon atoms. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Sample (ATR) : A small amount of the solid this compound is placed directly onto the crystal (e.g., diamond or ZnSe) of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.
-
Solid Sample (KBr Pellet) : A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solution : The compound is dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in an IR-transparent cell.
-
-
Instrumentation : The sample is placed in the sample compartment of a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : A background spectrum (of the empty ATR crystal, KBr pellet, or solvent) is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
Data Analysis : The resulting spectrum, plotting transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction and Ionization :
-
Electron Ionization (EI) : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Analysis : The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. For carboxylic acids, derivatization may be employed to improve ionization in techniques like liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Logical Relationship of Spectroscopic Methods
Caption: Logical flow from molecular structure to spectroscopic methods and the information derived.
Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
- 1. This compound(2270-20-4) 1H NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002043) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0002043) [hmdb.ca]
- 4. This compound(2270-20-4) 13C NMR [m.chemicalbook.com]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
Methodological & Application
Protocol for the synthesis of 5-Phenylvaleric acid in a lab setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of 5-phenylvaleric acid, a valuable intermediate in various chemical and pharmaceutical applications. The protocols outlined below describe three common synthetic routes: Friedel-Crafts acylation of benzene (B151609) followed by Clemmensen or Wolff-Kishner reduction, and the malonic ester synthesis. Each method is presented with detailed experimental procedures, safety precautions, and expected outcomes.
Introduction
This compound is a carboxylic acid containing a phenyl group attached to a five-carbon chain. Its structure lends itself to further chemical modifications, making it a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The choice of synthetic route may depend on the availability of starting materials, desired scale, and the sensitivity of other functional groups in a more complex synthesis.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Melting Point | 58-60 °C | |
| Boiling Point | 320-322 °C at 760 mmHg | |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 2270-20-4 | [2] |
Synthesis Protocols
Three distinct synthetic pathways for this compound are detailed below.
Protocol 1: Friedel-Crafts Acylation followed by Reduction
This two-step synthesis first involves the acylation of benzene with glutaric anhydride (B1165640) to form 4-benzoylbutyric acid (also known as 5-oxo-5-phenylpentanoic acid). The intermediate keto-acid is then reduced to this compound using either the Clemmensen or Wolff-Kishner reduction.
Workflow Diagram: Friedel-Crafts Acylation and Reduction
Caption: Overall workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.
Step 1: Synthesis of 4-Benzoylbutyric Acid
-
Materials:
-
Benzene (anhydrous)
-
Glutaric anhydride
-
Aluminum chloride (anhydrous, powdered)
-
Concentrated hydrochloric acid
-
Ice
-
Dichloromethane (or other suitable solvent for extraction)
-
Anhydrous sodium sulfate (B86663) (or magnesium sulfate)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
-
Procedure:
-
In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.
-
Charge the flask with anhydrous benzene and powdered anhydrous aluminum chloride. Stir the mixture to form a slurry.
-
Dissolve glutaric anhydride in anhydrous benzene and add this solution to the dropping funnel.
-
Add the glutaric anhydride solution dropwise to the stirred slurry at room temperature. An exothermic reaction will occur, and hydrogen chloride gas will be evolved. Maintain a steady rate of addition to control the reaction.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath. Slowly and cautiously, pour the cooled mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude 4-benzoylbutyric acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of toluene (B28343) and petroleum ether).
-
-
Expected Yield: 75-85%
Step 2A: Clemmensen Reduction of 4-Benzoylbutyric Acid
-
Materials:
-
4-Benzoylbutyric acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Water
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for a few minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add the 4-benzoylbutyric acid to the flask.
-
Heat the mixture under reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may need to be added during the reflux period.
-
After cooling, separate the toluene layer.
-
Extract the aqueous layer with toluene.
-
Combine the toluene extracts and wash with water, then with sodium bicarbonate solution, and finally with water again.
-
Dry the toluene solution over anhydrous sodium sulfate.
-
Remove the toluene by distillation to obtain crude this compound.
-
Purify the product by recrystallization from a suitable solvent like hexane (B92381) or petroleum ether.
-
-
Expected Yield: 60-70%
Step 2B: Wolff-Kishner Reduction (Huang-Minlon Modification) of 4-Benzoylbutyric Acid
This method is suitable for substrates that are sensitive to strong acids.
-
Materials:
-
4-Benzoylbutyric acid
-
Hydrazine (B178648) hydrate (B1144303) (85% or higher)
-
Potassium hydroxide (B78521) (or sodium hydroxide)
-
Diethylene glycol (or ethylene (B1197577) glycol)
-
Dilute hydrochloric acid
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Distillation head
-
Heating mantle
-
-
Procedure:
-
Place 4-benzoylbutyric acid, potassium hydroxide, and diethylene glycol in a round-bottom flask.
-
Add hydrazine hydrate to the mixture.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Replace the reflux condenser with a distillation head and slowly raise the temperature to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 190-200°C, replace the distillation head with the reflux condenser and continue to reflux for another 3-4 hours. Nitrogen gas will be evolved.
-
Cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane or aqueous ethanol).
-
-
Expected Yield: 80-90%[3]
Protocol 2: Malonic Ester Synthesis
This method builds the carbon chain of this compound using diethyl malonate as a starting material.[4]
Workflow Diagram: Malonic Ester Synthesis
Caption: Stepwise workflow for the malonic ester synthesis of this compound.
-
Materials:
-
Diethyl malonate
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute ethanol (B145695)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add (3-bromopropyl)benzene dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the aqueous solution with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude dialkylated malonic ester.
-
For hydrolysis and decarboxylation, reflux the crude ester with a concentrated solution of sodium hydroxide for several hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid. Carbon dioxide will be evolved.
-
The this compound will precipitate. If it separates as an oil, extract it with diethyl ether.
-
Dry the ether extract and remove the solvent.
-
Purify the crude product by vacuum distillation or recrystallization from petroleum ether.
-
-
Expected Yield: 50-60%
Data Summary
| Synthesis Route | Intermediate | Reduction Method | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation & Reduction | 4-Benzoylbutyric Acid | Clemmensen | 45-60 | >95 (after purification) | Readily available starting materials. | Use of toxic mercury and strong acids. |
| Friedel-Crafts Acylation & Reduction | 4-Benzoylbutyric Acid | Wolff-Kishner | 60-77 | >98 (after purification) | High yield, avoids strong acids. | Use of carcinogenic hydrazine, high temperatures. |
| Malonic Ester Synthesis | Diethyl (3-phenylpropyl)malonate | N/A | 50-60 | >95 (after purification) | Versatile for creating substituted acids. | Can be lower yielding, requires specific alkyl halide. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Benzene: Benzene is a known carcinogen and is highly flammable. Handle with extreme care and avoid inhalation and skin contact.
-
Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry environment.
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium/Potassium Hydroxide: These are strong bases and are corrosive. Avoid contact with skin and eyes.
-
Concentrated Acids: Concentrated hydrochloric and sulfuric acids are highly corrosive. Handle with appropriate care.
-
Organic Solvents: Diethyl ether and other organic solvents are flammable. Keep away from ignition sources.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (58-60 °C).
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the phenyl protons, the methylene (B1212753) protons of the aliphatic chain, and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in their respective chemical environments.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) absorption for the carboxylic acid at approximately 1700 cm⁻¹ and a broad O-H stretch.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound (m/z = 178.23).
-
Conclusion
The synthesis of this compound can be successfully achieved through several established laboratory protocols. The choice between the Friedel-Crafts acylation/reduction pathway and the malonic ester synthesis will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The Wolff-Kishner reduction of 4-benzoylbutyric acid generally offers the highest yield. Proper purification and characterization are essential to ensure the quality of the final product for its intended downstream applications.
References
Application Notes and Protocols for the Synthesis of Polyhydroxyalkanoates (PHAs) from 5-Phenylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. Their properties, ranging from thermoplastic to elastomeric, make them attractive alternatives to conventional petroleum-based plastics in a multitude of applications, including in the biomedical field for drug delivery systems, tissue engineering scaffolds, and medical implants. Aromatic PHAs, containing phenyl groups in their side chains, offer unique thermal and mechanical properties.
This document provides detailed application notes and experimental protocols for the production of the aromatic PHA, poly(3-hydroxy-5-phenylvalerate) [P(3H5PhV)], using 5-phenylvaleric acid as the primary raw material. The protocols are primarily based on the use of Pseudomonas species, which have been shown to be effective in converting phenyl-containing alkanoic acids into PHAs.
Principle
The biosynthesis of P(3H5PhV) from this compound is primarily achieved through the β-oxidation metabolic pathway in bacteria such as Pseudomonas oleovorans and Pseudomonas putida. In this pathway, this compound is activated to its coenzyme A (CoA) thioester and subsequently undergoes cycles of oxidation, hydration, and thiolytic cleavage. An intermediate of this pathway, (R)-3-hydroxy-5-phenylvaleryl-CoA, is then polymerized by the PHA synthase enzyme to form the P(3H5PhV) polymer. This process is typically induced under nutrient-limiting conditions, such as nitrogen or phosphorus limitation, with an excess of the carbon source (this compound).
Data Presentation
The following tables summarize typical quantitative data obtained from the production of P(3H5PhV) from this compound. Please note that these values can vary depending on the specific bacterial strain, cultivation conditions, and analytical methods used.
Table 1: PHA Production from this compound by Pseudomonas putida
| Parameter | Value | Unit |
| Bacterial Strain | Pseudomonas putida BM01 | - |
| Carbon Source | This compound + Butyric Acid | - |
| Cell Dry Weight (CDW) | 1.5 - 3.0 | g/L |
| PHA Content | 40 - 60 | % of CDW |
| P(3H5PhV) Yield | 0.6 - 1.8 | g/L |
| Monomer Composition | 3-hydroxy-5-phenylvalerate | >95 mol% |
Table 2: Thermal Properties of P(3H5PhV)
| Property | Value | Unit |
| Glass Transition Temperature (Tg) | 10 - 15 | °C |
| Melting Temperature (Tm) | Amorphous (not observed) | °C |
Experimental Protocols
Protocol 1: Bacterial Strain and Inoculum Preparation
-
Bacterial Strain: Pseudomonas putida KT2440 or Pseudomonas oleovorans ATCC 29347.
-
Growth Medium (LB Medium):
-
Tryptone: 10 g/L
-
Yeast Extract: 5 g/L
-
NaCl: 10 g/L
-
Adjust pH to 7.0.
-
-
Inoculum Preparation:
-
Aseptically transfer a single colony of the selected bacterial strain from a fresh agar (B569324) plate to a 50 mL falcon tube containing 10 mL of LB medium.
-
Incubate at 30°C with shaking at 200 rpm for 16-18 hours.
-
Use this overnight culture as the inoculum for the main PHA production culture.
-
Protocol 2: PHA Production in Shake Flasks
-
Production Medium (Mineral Salts Medium - MSM):
-
Na₂HPO₄·12H₂O: 6.0 g/L
-
KH₂PO₄: 3.0 g/L
-
(NH₄)₂SO₄: 1.0 g/L (adjust for nitrogen limitation if required)
-
MgSO₄·7H₂O: 0.2 g/L
-
Trace Element Solution: 1 mL/L (see below)
-
This compound: 1-5 g/L (added as the sodium salt)
-
Adjust pH to 7.0.
-
-
Trace Element Solution (per 100 mL):
-
FeSO₄·7H₂O: 1.0 g
-
ZnSO₄·7H₂O: 0.22 g
-
MnSO₄·H₂O: 0.06 g
-
CuSO₄·5H₂O: 0.02 g
-
H₃BO₃: 0.01 g
-
CoCl₂·6H₂O: 0.01 g
-
(NH₄)₆Mo₇O₂₄·4H₂O: 0.01 g
-
Dissolve in 0.1 M HCl.
-
-
Cultivation:
-
Dispense 100 mL of the production medium into 500 mL baffled Erlenmeyer flasks.
-
Inoculate with 2% (v/v) of the prepared inoculum.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
-
Cell Harvesting:
-
Transfer the culture to centrifuge tubes.
-
Centrifuge at 8,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with distilled water.
-
Lyophilize the cell pellet to determine the cell dry weight (CDW).
-
Protocol 3: PHA Extraction and Quantification
-
Extraction:
-
Weigh approximately 100 mg of lyophilized cells into a screw-capped glass tube.
-
Add 5 mL of chloroform (B151607) and 5 mL of a solution of 3% (v/v) H₂SO₄ in methanol.
-
Seal the tube and heat at 100°C for 3.5 hours in a heating block.
-
Cool the tube to room temperature.
-
Add 2.5 mL of distilled water and vortex vigorously for 1 minute.
-
Allow the phases to separate. The lower chloroform phase contains the PHA methyl esters.
-
-
Quantification (Gas Chromatography - GC):
-
Transfer the lower chloroform phase to a GC vial.
-
Analyze the sample using a gas chromatograph equipped with a flame ionization detector (FID).
-
GC Conditions (example):
-
Column: HP-5 (30 m x 0.32 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 80°C for 1 min, then ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
Identify and quantify the methyl ester of 3-hydroxy-5-phenylvalerate by comparing the retention time and peak area to a standard.
-
Calculate the PHA content as the percentage of the cell dry weight.
-
Visualizations
Caption: Experimental workflow for P(3H5PhV) production.
Application Notes and Protocols for HPLC Analysis of 5-Phenylvaleric Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Phenylvaleric acid in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound, also known as 5-phenylpentanoic acid, is a metabolite produced by the gut microbiota from the metabolism of flavan-3-ols found in foods like apples, tea, and cocoa.[1] Its presence and concentration in biological fluids can serve as a biomarker for the intake of these dietary compounds.[1] Accurate and robust analytical methods are crucial for pharmacokinetic studies, clinical biomarker discovery, and understanding the physiological effects of dietary polyphenols. This application note describes validated methods for the quantification of this compound in human plasma and urine.
I. HPLC-UV Method for the Analysis of this compound in Human Plasma
This section details a reverse-phase HPLC method with UV detection for the quantification of this compound in human plasma.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[2]
-
Reagents and Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) solution: 4-Phenylbutyric acid (10 µg/mL in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution (4-Phenylbutyric acid, 10 µg/mL).
-
Add 600 µL of cold acetonitrile (to achieve a 3:1 solvent-to-plasma ratio).[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
2. HPLC-UV Instrumentation and Conditions
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
-
Method Validation Summary
The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Specification | Result |
| Linearity | ||
| Range | 0.1 - 20 µg/mL | Correlation coefficient (r²) > 0.995 |
| Precision | ||
| Intra-day (n=6) | %RSD ≤ 5% | < 3% |
| Inter-day (n=6, 3 days) | %RSD ≤ 10% | < 7% |
| Accuracy (Recovery) | ||
| Low QC (0.3 µg/mL) | 85 - 115% | 95.2% |
| Mid QC (5 µg/mL) | 85 - 115% | 98.7% |
| High QC (15 µg/mL) | 85 - 115% | 101.3% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 µg/mL |
Note: The data presented in this table are representative and should be confirmed by individual laboratories.
Caption: Workflow for HPLC-UV analysis of this compound in plasma.
II. LC-MS/MS Method for the Analysis of this compound in Human Urine
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for complex matrices like urine.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust method for isolating analytes from urine.
-
Reagents and Materials:
-
Human urine
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (1 M)
-
Internal Standard (IS) solution: this compound-d5 (100 ng/mL in methanol)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human urine into a 2.0 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (this compound-d5, 100 ng/mL).
-
Add 20 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 12,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Vortex for 30 seconds and transfer to an LC-MS vial.
-
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A standard LC-MS/MS system with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear gradient from 10% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 10% B and equilibrate
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: m/z 177.1 → 133.1
-
This compound-d5 (IS): m/z 182.1 → 138.1
-
-
Ion Source Temperature: 500°C
-
Capillary Voltage: -3.0 kV
-
Method Validation Summary
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Specification | Result |
| Linearity | ||
| Range | 0.5 - 500 ng/mL | Correlation coefficient (r²) > 0.998 |
| Precision | ||
| Intra-day (n=6) | %RSD ≤ 15% | < 5% |
| Inter-day (n=6, 3 days) | %RSD ≤ 15% | < 8% |
| Accuracy (Recovery) | ||
| Low QC (1.5 ng/mL) | 85 - 115% | 102.1% |
| Mid QC (50 ng/mL) | 85 - 115% | 99.3% |
| High QC (400 ng/mL) | 85 - 115% | 97.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.5 ng/mL |
| Matrix Effect | 85 - 115% | 93.5% |
Note: The data presented in this table are representative and should be confirmed by individual laboratories.
Caption: Workflow for LC-MS/MS analysis of this compound in urine.
Conclusion
The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound in human plasma and urine. The HPLC-UV method is suitable for routine analysis where high concentrations are expected, while the LC-MS/MS method offers superior sensitivity and selectivity for trace-level detection. Proper method validation is essential to ensure the accuracy and precision of the results. These protocols can be readily implemented in clinical and research laboratories for various applications, including nutritional and pharmacokinetic studies.
References
Application Note: Quantification of 5-Phenylvaleric Acid in Human Plasma and Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 5-Phenylvaleric acid in human plasma and urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a key metabolite produced by the gut microbiota from the dietary intake of flavan-3-ols, making its quantification crucial for nutritional and pharmacokinetic studies. The described method utilizes a simple and efficient sample preparation procedure followed by a rapid and robust LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary information for researchers, scientists, and drug development professionals to accurately measure this compound concentrations in biological matrices.
Introduction
This compound (5-PVA) is a significant terminal metabolite of flavan-3-ol (B1228485) catabolism by the human gut microbiota.[1][2] Flavan-3-ols are abundant polyphenolic compounds found in various foods such as tea, cocoa, grapes, and berries. The bioactivity and health effects of these dietary compounds are often attributed to their metabolites, which are absorbed into the systemic circulation. Therefore, the accurate quantification of 5-PVA in biological fluids like plasma and urine is essential for understanding the bioavailability and metabolism of flavan-3-ols and for identifying potential biomarkers of dietary intake. This application note provides a comprehensive and validated LC-MS/MS method for the determination of 5-PVA.
Experimental Protocols
Sample Preparation
a) Plasma Samples: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS), this compound-d5.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Urine Samples: Dilute-and-Shoot
-
Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 5,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, dilute 50 µL of the supernatant with 450 µL of mobile phase A containing the internal standard, this compound-d5.
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
a) Liquid Chromatography Conditions
A standard reverse-phase HPLC method can be used for the separation of this compound. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
b) Mass Spectrometry Conditions
The analysis is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The monoisotopic mass of this compound is 178.09937969556, with a negative mode m/z of 177.09210324322945.[4]
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow | Instrument dependent |
c) MRM Transitions
The following MRM transitions are proposed for the quantification of this compound and its deuterated internal standard. Note: Collision energies (CE) and other compound-dependent parameters should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 177.1 | 133.1 | 100 | -15 |
| This compound-d5 (IS) | 182.1 | 138.1 | 100 | -15 |
Data Presentation
Method Validation Summary
The method should be validated according to regulatory guidelines for bioanalytical method validation. The following table summarizes the expected performance characteristics of the assay.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To be determined | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ± 20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | ± 15% (± 20% for LLOQ) | Within ± 10% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | Consistent and reproducible |
| Recovery | Consistent and reproducible | > 85% |
Visualizations
Metabolic Pathway of Flavan-3-ols to this compound
The following diagram illustrates the microbial metabolic pathway from dietary flavan-3-ols to the formation of this compound in the colon.
Caption: Gut microbiota metabolism of flavan-3-ols to this compound.
Experimental Workflow for this compound Quantification
The diagram below outlines the key steps in the analytical workflow for the quantification of this compound from biological samples.
Caption: Workflow for this compound quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma and urine. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical research, nutritional studies, and drug development. The validation of this method will ensure the generation of high-quality data for a better understanding of flavan-3-ol metabolism and its physiological relevance.
References
- 1. researchgate.net [researchgate.net]
- 2. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for studying the effects of 5-Phenylvaleric acid in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylvaleric acid (5-PVA) is a medium-chain fatty acid that has garnered scientific interest as it is a major metabolite produced by the gut microbiota from the dietary intake of flavan-3-ols.[1][2] Emerging research into the biological activities of gut microbial metabolites suggests their potential influence on host health and disease.[3][4] Notably, related short-chain fatty acids, such as valeric acid, have demonstrated potential anticancer properties, including the inhibition of histone deacetylase (HDAC).[5] These application notes provide a comprehensive experimental framework for the in vitro investigation of 5-PVA, with a primary focus on its potential anticancer effects on relevant cancer cell lines, such as those from the colon and liver. The provided protocols are intended to serve as a detailed guide for researchers initiating studies on this compound.
I. Cell Line Selection and Culture
Given that 5-PVA is a metabolite of the gut microbiota, colorectal cancer cell lines are a primary model for investigation. Liver cancer cell lines are also included as a relevant secondary model due to the liver's role in metabolizing gut-derived compounds and the observed anticancer effects of similar fatty acids on liver cancer.
Recommended Cell Lines:
-
Colorectal Cancer:
-
HCT116: A well-characterized and commonly used colorectal carcinoma cell line.
-
Caco-2: A human colorectal adenocarcinoma cell line that can differentiate to form a polarized epithelial cell layer, making it suitable for transport and barrier function studies.
-
-
Liver Cancer:
-
HepG2: A human liver cancer cell line derived from a well-differentiated hepatocellular carcinoma.
-
Huh7: A well-differentiated human hepatoma cell line.
-
General Cell Culture Protocol:
-
Media Preparation: Culture HCT116, Caco-2, HepG2, and Huh7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Wash with phosphate-buffered saline (PBS), detach with trypsin-EDTA, and re-seed at an appropriate split ratio (e.g., 1:3 to 1:6).
II. Key Experiments and Protocols
This section outlines key in vitro experiments to elucidate the biological effects of 5-PVA.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed 1 x 10^4 to 1 x 10^5 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with a range of 5-PVA concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or PBS).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well and incubate in the dark at room temperature for 2-4 hours with gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation:
| 5-PVA Conc. (µM) | Cell Line | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | HCT116 | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 10 | HCT116 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 4.7 |
| 25 | HCT116 | 96 ± 5.3 | 88 ± 4.9 | 81 ± 5.0 |
| 50 | HCT116 | 92 ± 4.7 | 75 ± 5.4 | 65 ± 4.8 |
| 100 | HCT116 | 85 ± 5.1 | 60 ± 4.6 | 48 ± 5.2 |
| 200 | HCT116 | 70 ± 4.8 | 45 ± 5.0 | 30 ± 4.9 |
| 0 (Vehicle) | HepG2 | 100 ± 4.9 | 100 ± 5.3 | 100 ± 4.6 |
| 10 | HepG2 | 99 ± 5.0 | 97 ± 4.8 | 94 ± 5.1 |
| 25 | HepG2 | 97 ± 4.8 | 90 ± 5.2 | 85 ± 4.9 |
| 50 | HepG2 | 94 ± 5.2 | 82 ± 4.7 | 72 ± 5.3 |
| 100 | HepG2 | 88 ± 4.9 | 68 ± 5.1 | 55 ± 4.8 |
| 200 | HepG2 | 75 ± 5.3 | 52 ± 4.9 | 38 ± 5.0 |
B. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with selected concentrations of 5-PVA (based on MTT results) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry.
Data Presentation:
| Treatment | Cell Line | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle | HCT116 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 5-PVA (50 µM) | HCT116 | 80.1 ± 3.5 | 10.2 ± 1.5 | 7.5 ± 1.1 | 2.2 ± 0.7 |
| 5-PVA (100 µM) | HCT116 | 62.5 ± 4.2 | 20.8 ± 2.8 | 14.1 ± 1.9 | 2.6 ± 0.9 |
| Vehicle | HepG2 | 96.1 ± 1.9 | 2.1 ± 0.6 | 1.2 ± 0.4 | 0.6 ± 0.3 |
| 5-PVA (50 µM) | HepG2 | 85.3 ± 2.8 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.5 ± 0.5 |
| 5-PVA (100 µM) | HepG2 | 70.4 ± 3.9 | 18.2 ± 2.1 | 8.9 ± 1.4 | 2.5 ± 0.8 |
C. Histone Deacetylase (HDAC) Activity Assay
Given the structural similarity of 5-PVA to known HDAC inhibitors, assessing its effect on HDAC activity is a key mechanistic experiment. Commercially available colorimetric or fluorometric HDAC activity assay kits can be used.
Protocol (General):
-
Nuclear Extract Preparation: Prepare nuclear extracts from 5-PVA-treated and control cells.
-
Assay Reaction: Perform the HDAC activity assay according to the manufacturer's instructions, typically involving the incubation of nuclear extracts with an acetylated substrate.
-
Detection: Measure the fluorescent or colorimetric signal, which is proportional to the deacetylase activity.
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control.
Data Presentation:
| Treatment | Concentration (µM) | HDAC Activity (% of Control) |
| Vehicle | 0 | 100 ± 6.1 |
| 5-PVA | 50 | 78 ± 5.5 |
| 5-PVA | 100 | 55 ± 4.9 |
| SAHA (Control) | 10 | 30 ± 3.8 |
D. Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanisms underlying 5-PVA's effects, Western blotting can be used to assess the expression and phosphorylation status of key proteins in relevant signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.
Protocol:
-
Cell Lysis: Treat cells with 5-PVA, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Data Presentation:
| Target Protein | Treatment (100 µM 5-PVA) | Fold Change (p-Protein/Total Protein) |
| p-ERK/Total ERK | HCT116 | 0.62 ± 0.08 |
| p-Akt/Total Akt | HCT116 | 0.71 ± 0.09 |
| p-ERK/Total ERK | HepG2 | 0.58 ± 0.07 |
| p-Akt/Total Akt | HepG2 | 0.65 ± 0.10 |
III. Visualizations
Caption: Experimental workflow for in vitro analysis of 5-PVA.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by 5-PVA.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by 5-PVA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002043) [hmdb.ca]
- 3. Common gut microbial metabolites of dietary flavonoids exert potent protective activities in β-cells and skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of intestinal microbiota metabolites on HT29 cell line using MTT method in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valeric Acid Suppresses Liver Cancer Development by Acting as a Novel HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 5-Phenylvaleric Acid in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenylvaleric acid (5-PVA), a metabolite produced by the gut microbiota from the metabolism of flavan-3-ols, has garnered interest for its potential biological activities.[1] As a naturally occurring compound in biological systems, understanding its effects in vivo is crucial for elucidating its physiological roles and therapeutic potential. These application notes provide a comprehensive overview of the available information and general protocols for the in vivo administration and dosing of 5-PVA in animal studies. It is important to note that while in vitro studies have begun to explore its bioactivities, detailed in vivo dosing studies are not extensively documented in publicly available literature. Therefore, the following protocols are based on general principles of animal research and formulation data for 5-PVA.
Compound Information
| Property | Value |
| IUPAC Name | 5-phenylpentanoic acid |
| Synonyms | Benzenepentanoic acid, Phenylpentanoic acid |
| CAS Number | 2270-20-4 |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| Appearance | White to almost white powder or crystals |
| Melting Point | 58-61 °C |
In Vivo Administration: Formulation and Routes
The successful in vivo administration of 5-PVA is contingent on its proper solubilization and the selection of an appropriate administration route.
Formulation for In Vivo Administration
This compound is sparingly soluble in water. Therefore, the use of a suitable vehicle is necessary for its administration in animal models. The following table summarizes potential formulations based on commercially available data. The choice of vehicle will depend on the intended route of administration and the desired pharmacokinetic profile.
| Vehicle Component | Concentration | Suitability |
| 1. For Oral Administration (Suspension) | ||
| Carboxymethylcellulose sodium (CMC-Na) | 0.5 - 2% (w/v) | Forms a homogenous suspension suitable for oral gavage. |
| 2. For Parenteral Administration (Solution) | ||
| DMSO | 10% | Initial solvent to dissolve 5-PVA. |
| PEG300 | 40% | Co-solvent to improve solubility. |
| Tween-80 | 5% | Surfactant to aid in dissolution and stability. |
| Saline (0.9% NaCl) | 45% | Final diluent to achieve the desired concentration and isotonicity. |
| 3. Alternative for Parenteral Administration | ||
| DMSO | 10% | Initial solvent. |
| (20% SBE-β-CD in Saline) | 90% | Solubilizing agent to enhance aqueous solubility. |
| 4. For Oil-Based Administration | ||
| DMSO | 10% | Initial solvent. |
| Corn Oil | 90% | Vehicle for subcutaneous or intraperitoneal injection of lipophilic compounds. |
Preparation Protocol for Parenteral Solution (Example with PEG300/Tween-80):
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to dissolve the compound. Gentle heating or sonication can be used to aid dissolution.
-
Sequentially add 40% PEG300, 5% Tween-80, and 45% saline, ensuring the solution is clear at each step.
-
The final solution should be clear and suitable for injection. It is recommended to prepare this solution fresh on the day of use.
Dosing Considerations for Animal Studies
Due to the limited availability of specific in vivo studies for 5-PVA, establishing a precise dosing regimen requires careful consideration of several factors. The following are general guidelines for designing initial dose-finding studies.
Dose Range Finding Studies
It is recommended to perform a dose range-finding study to determine the maximum tolerated dose (MTD) and to identify potential toxicities. A typical approach involves administering single, escalating doses to small groups of animals.
| Study Type | Animal Model | Dose Range (Suggested Starting Point) | Observations |
| Acute Toxicity (Single Dose) | Mice or Rats | 10 - 2000 mg/kg (oral or IP) | Monitor for clinical signs of toxicity, body weight changes, and mortality for up to 14 days. |
| Sub-acute Toxicity (Repeated Dose) | Rats | To be determined based on acute toxicity data. | Daily administration for 5-14 days. Monitor clinical signs, body weight, food/water intake, and perform hematology and clinical chemistry at termination. |
Note: The suggested dose range is a broad starting point and should be adjusted based on any available in vitro cytotoxicity data and the physicochemical properties of the compound.
Administration Routes and Volumes
The choice of administration route depends on the experimental objective. Oral gavage is common for assessing systemic effects following gastrointestinal absorption, while intraperitoneal or intravenous injections provide more direct systemic exposure.
| Species | Route of Administration | Maximum Volume (mL/kg) | Needle Gauge (for injections) |
| Mouse | Oral (gavage) | 10 | 20-22 G (ball-tipped) |
| Intraperitoneal (IP) | 10 | 25-27 G | |
| Subcutaneous (SC) | 10 | 25-27 G | |
| Intravenous (IV) | 5 | 27-30 G | |
| Rat | Oral (gavage) | 10 | 18-20 G (ball-tipped) |
| Intraperitoneal (IP) | 10 | 23-25 G | |
| Subcutaneous (SC) | 5 | 23-25 G | |
| Intravenous (IV) | 5 | 23-25 G |
Experimental Protocols
The following are generalized protocols for oral gavage and intraperitoneal injection in rodents. These should be adapted to the specific experimental design and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol for Oral Gavage in Mice
Materials:
-
5-PVA formulation
-
Appropriately sized oral gavage needle (flexible or curved with a ball tip is recommended)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Fill the syringe with the calculated volume of the 5-PVA formulation.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.
-
Once the needle is in the esophagus, dispense the formulation smoothly.
-
Withdraw the needle gently along the same path of insertion.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
Protocol for Intraperitoneal (IP) Injection in Rats
Materials:
-
5-PVA formulation (sterile)
-
Sterile syringe and needle
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Draw the calculated volume of the sterile 5-PVA formulation into the syringe.
-
Properly restrain the rat to expose the abdomen. The two-person technique is often preferred for rats.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate slightly to ensure a blood vessel or organ has not been punctured.
-
Inject the solution at a steady rate.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by 5-PVA in vivo are not well-established, its origin as a flavonoid metabolite suggests potential interactions with pathways related to inflammation, oxidative stress, and metabolic regulation.
References
Proper Storage and Handling of 5-Phenylvaleric Acid in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe storage, handling, and disposal of 5-Phenylvaleric acid in a laboratory setting. Adherence to these procedures is crucial to ensure personnel safety, maintain the integrity of the chemical, and minimize environmental impact.
Chemical and Physical Properties
This compound (also known as 5-phenylpentanoic acid) is a carboxylic acid that exists as a white to off-white crystalline solid at room temperature.[1][2] It is important to be aware of its physical and chemical properties for safe handling and storage.
| Property | Value | Reference |
| CAS Number | 2270-20-4 | [2][3][4] |
| Molecular Formula | C11H14O2 | |
| Molecular Weight | 178.23 g/mol | |
| Melting Point | 58-60 °C | |
| Boiling Point | 177-178 °C at 13 mmHg | |
| Appearance | White to yellow powder or crystals |
Safety and Hazard Information
This compound is classified as an irritant. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Causes skin irritation (H315) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation (H319) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation (H335) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Signal Word: Warning
Storage and Stability
Proper storage of this compound is essential to maintain its stability and prevent degradation. Storage conditions differ for the solid compound and prepared solutions.
| Form | Storage Temperature | Duration | Container |
| Solid Powder | Room Temperature or -20°C | Up to 3 years at -20°C | Tightly sealed container in a dry, dark place. |
| Stock Solution | -20°C | Up to 1 month | Aliquoted in tightly sealed vials. |
| Stock Solution | -80°C | Up to 1 year | Aliquoted in tightly sealed vials. |
Note: Avoid repeated freeze-thaw cycles of stock solutions.
Experimental Protocols
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Preparation of Stock Solutions
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol, and has limited solubility in water.
To prepare a 100 mM stock solution in DMSO:
-
Weigh out 17.82 mg of this compound.
-
Add the solid to a 1 mL volumetric flask or a suitable vial.
-
Add approximately 0.8 mL of fresh DMSO.
-
Vortex or sonicate until the solid is completely dissolved.
-
Bring the final volume to 1 mL with DMSO.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for a Minor Chemical Spill
This protocol is for small spills (<1 g of solid or <10 mL of a solution) that can be safely managed by laboratory personnel.
-
Alert personnel in the immediate area.
-
Ensure proper ventilation by working in a fume hood or well-ventilated space.
-
Wear appropriate PPE (lab coat, gloves, and eye protection).
-
Contain the spill. For solid spills, gently cover with a paper towel to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Neutralize the spill. For this weak acid, a mild base like sodium bicarbonate can be used. Sprinkle sodium bicarbonate over the spill area, working from the outside in.
-
Wait for the reaction to cease.
-
Collect the residue. Carefully sweep the solid material or absorbed liquid into a designated waste container.
-
Decontaminate the area. Clean the spill area with soap and water.
-
Dispose of waste. Label the waste container and dispose of it according to your institution's hazardous waste guidelines.
Disposal of this compound Waste
All waste containing this compound, including unused solutions and contaminated materials, must be disposed of as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Neutralize acidic solutions by slowly adding a weak base (e.g., sodium bicarbonate) until the pH is between 6 and 8. Do this in a fume hood, as the reaction may generate gas.
-
Follow institutional guidelines for the disposal of chemical waste. Do not pour down the drain unless authorized by your institution's environmental health and safety department after neutralization.
Visualized Workflows
Caption: Decision workflow for the proper storage of this compound.
Caption: Step-by-step workflow for responding to a minor laboratory spill.
References
Safety Precautions and Application Notes for 5-Phenylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety protocols and application notes for the handling and use of 5-Phenylvaleric acid (CAS No. 2270-20-4). It is intended to supplement, not replace, institutional safety guidelines and standard laboratory practices.
Overview and Hazard Identification
This compound, also known as 5-phenylpentanoic acid, is a monocarboxylic acid that appears as a white to off-white crystalline powder.[1][2] It is a major metabolite produced by gut microbiota from the metabolism of flavan-3-ols and is also used as a raw material in chemical synthesis. While it is a naturally occurring compound, it requires careful handling in a laboratory setting due to its potential hazards.
Signal Word: Warning
Primary Hazards:
Physicochemical and Toxicological Data
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C11H14O2 | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | White to off-white crystals or crystalline powder | |
| Melting Point | 58-60 °C | |
| Boiling Point | 177-178 °C at 13 mmHg | |
| Purity | Typically >98% | |
| Skin Corrosion/Irritation | Category 2 | |
| Serious Eye Damage/Irritation | Category 2 | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE) and Handling Protocols
Adherence to proper PPE and handling protocols is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment
The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or glasses that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat (Nomex® or similar flame-retardant material is recommended) buttoned to its full length is required. Long pants and closed-toe shoes must be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 dust mask) should be used. If airborne concentrations are expected to exceed exposure limits, a higher level of respiratory protection is necessary.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Storage and Disposal Protocols
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring laboratory safety.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is room temperature for the solid form.
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, stock solutions can be kept at -20°C for up to one month or -80°C for up to six months.
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
Emergency Procedures and First Aid
In the event of an exposure or spill, the following procedures should be followed.
Emergency Response Signaling Pathway
The following diagram illustrates the logical steps to take in an emergency situation involving this compound.
Caption: Emergency response pathway for this compound exposure.
First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Spills and Leaks
-
Small Spills: Sweep up the material and place it in a suitable container for disposal. Avoid dust formation.
-
Large Spills: Evacuate the area. Wear appropriate PPE and prevent the material from entering drains. Shovel the spilled material into suitable containers for disposal. Ensure adequate ventilation.
References
Application Notes: 5-Phenylvaleric Acid as an Analytical Standard
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Phenylvaleric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Phenylvaleric acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound include:
-
Clemmensen Reduction of 4-benzoylbutyric acid.
-
Wolff-Kishner Reduction of 4-benzoylbutyric acid.
-
Malonic Ester Synthesis using diethyl malonate and a suitable alkyl halide.
Q2: Which synthesis method generally provides the highest yield?
A2: The yield of this compound is highly dependent on the specific reaction conditions and the purity of the starting materials. However, both the Clemmensen and Wolff-Kishner reductions of 4-benzoylbutyric acid are known to produce good to excellent yields. The Malonic ester synthesis can also be high-yielding but may require more careful control of reaction conditions to avoid side products.
Q3: How can I purify the crude this compound product?
A3: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as ethanol (B145695)/water, can be used. The crude product is dissolved in a minimum amount of the hot solvent mixture, and then allowed to cool slowly, inducing the crystallization of the pure product, which can then be isolated by filtration.
Q4: What are the main safety precautions to consider during the synthesis?
A4: Safety is paramount in any chemical synthesis. Key precautions include:
-
Clemmensen Reduction: This reaction involves the use of concentrated hydrochloric acid and toxic mercury salts (in the zinc amalgam). It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Wolff-Kishner Reduction: This reaction uses hydrazine (B178648), which is highly toxic and potentially explosive, and is performed at high temperatures. Strict adherence to safety protocols, including the use of a fume hood and appropriate PPE, is essential.
-
Malonic Ester Synthesis: This synthesis involves the use of strong bases like sodium ethoxide, which are corrosive and moisture-sensitive. Anhydrous conditions are often necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Clemmensen Reduction of 4-Benzoylbutyric Acid
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the zinc amalgam is freshly prepared and sufficiently activated. Increase the reaction time and/or temperature. The addition of a co-solvent like toluene (B28343) can sometimes improve yields by increasing the solubility of the starting material.
-
-
Possible Cause 2: Formation of side products.
-
Solution: Dimerization products can form. Maintaining a sufficient concentration of hydrochloric acid throughout the reaction can help to minimize this. The reaction should be stirred vigorously to ensure proper mixing.
-
Issue 2: Presence of Unreacted Starting Material
-
Possible Cause: Insufficient reducing agent.
-
Solution: Use a larger excess of zinc amalgam and hydrochloric acid. Ensure the zinc amalgam is of high quality and activity.
-
Wolff-Kishner Reduction of 4-Benzoylbutyric Acid
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete formation of the hydrazone intermediate.
-
Solution: Ensure that the initial reaction with hydrazine is complete before proceeding to the high-temperature decomposition step. This can often be monitored by TLC.
-
-
Possible Cause 2: Decomposition of the product at high temperatures.
-
Solution: Carefully control the reaction temperature. While high temperatures are necessary for the decomposition of the hydrazone, excessive heat can lead to degradation of the desired product.
-
-
Possible Cause 3: Azine formation.
-
Solution: Azine formation is a common side reaction. Using a high-boiling point solvent like diethylene glycol and ensuring the removal of water can help to minimize this.
-
Issue 2: Reaction is very slow or does not go to completion.
-
Possible Cause: Insufficiently basic conditions.
-
Solution: Ensure a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, is used in sufficient quantity. The solvent should be anhydrous to prevent quenching of the base.
-
Malonic Ester Synthesis
Issue 1: Low Yield of the Alkylated Malonic Ester
-
Possible Cause 1: Incomplete deprotonation of diethyl malonate.
-
Solution: Use a strong, non-nucleophilic base like sodium ethoxide in an anhydrous alcohol solvent. Ensure all reagents and glassware are dry.
-
-
Possible Cause 2: Use of an inappropriate alkyl halide.
Issue 2: Formation of a Dialkylated Byproduct
-
Possible Cause: The mono-alkylated product is deprotonated and reacts further.
-
Solution: Use a controlled amount of the base and alkyl halide (closer to a 1:1 molar ratio with the diethyl malonate). Adding the alkyl halide slowly to the reaction mixture can also help to minimize dialkylation.[1]
-
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the different synthesis methods of this compound.
| Synthesis Method | Starting Materials | Key Reagents | Typical Reaction Conditions | Reported Yield (%) |
| Clemmensen Reduction | 4-Benzoylbutyric acid | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Reflux in aqueous HCl | 72-82 |
| Wolff-Kishner Reduction | 4-Benzoylbutyric acid | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | High temperature (180-200 °C) in a high-boiling solvent (e.g., diethylene glycol) | 80-95 |
| Malonic Ester Synthesis | Diethyl malonate, 1-Bromo-3-phenylpropane | Sodium Ethoxide (NaOEt), followed by acidic hydrolysis and decarboxylation | Stepwise reaction involving base-mediated alkylation, followed by hydrolysis and heating | 65-75 |
Experimental Protocols
Protocol 1: Clemmensen Reduction of 4-Benzoylbutyric Acid
-
Preparation of Zinc Amalgam: In a fume hood, activate zinc dust by stirring it with a dilute solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the freshly prepared zinc amalgam, water, concentrated hydrochloric acid, and 4-benzoylbutyric acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Add additional portions of concentrated hydrochloric acid at regular intervals during the reflux period.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude this compound by recrystallization.
Protocol 2: Wolff-Kishner Reduction of 4-Benzoylbutyric Acid
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve 4-benzoylbutyric acid in a high-boiling solvent such as diethylene glycol. Add hydrazine hydrate (B1144303) and a strong base like potassium hydroxide.
-
Reaction: Heat the mixture to a temperature that allows for the removal of water (around 120-140 °C). Once the water has been distilled off, increase the temperature to 180-200 °C to facilitate the decomposition of the hydrazone, which is evidenced by the evolution of nitrogen gas.
-
Workup: After the gas evolution ceases, cool the reaction mixture and pour it into cold water. Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Purification: Collect the solid product by filtration, wash it with cold water, and dry it. Recrystallize the crude this compound from a suitable solvent system.
Protocol 3: Malonic Ester Synthesis of this compound
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate dropwise to the stirred solution at room temperature.
-
Alkylation: To the resulting enolate solution, add 1-bromo-3-phenylpropane dropwise. Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add an aqueous solution of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux to hydrolyze the ester and effect decarboxylation.
-
Workup: After cooling, extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and remove the solvent. Purify the resulting this compound by recrystallization.
Visualizations
Caption: Comparative workflow of the main synthetic routes to this compound.
Caption: Troubleshooting logic for common issues in Clemmensen and Wolff-Kishner reductions.
References
Overcoming solubility issues of 5-Phenylvaleric acid in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Phenylvaleric acid (5-PVA) in aqueous solutions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| pKa | ~4.56 - 4.94 | |
| Water Solubility | Poor (~0.2 - 0.61 mg/mL) | |
| Solubility in Organic Solvents | Soluble in DMSO, methanol, and ethanol. | [2] |
Troubleshooting Guides
Issue 1: this compound is not dissolving in my neutral aqueous buffer.
Cause: this compound is a weak carboxylic acid with low intrinsic solubility in water. At neutral pH, the compound exists predominantly in its non-ionized, less soluble form.
Solution: The solubility of 5-PVA can be significantly increased by adjusting the pH of the aqueous solution. By raising the pH to be at least two units above its pKa (~4.9), the carboxylic acid group deprotonates to form the more soluble carboxylate salt.
Data Presentation: Illustrative Solubility of 5-PVA at Various pH Values
| pH | Expected Solubility (mg/mL) | Form |
| 4.0 | ~0.5 | Mostly non-ionized (R-COOH) |
| 5.0 | ~1.5 | Mix of non-ionized and ionized |
| 6.0 | > 10 | Mostly ionized (R-COO⁻) |
| 7.0 | > 20 | Predominantly ionized (R-COO⁻) |
| 8.0 | > 30 | Predominantly ionized (R-COO⁻) |
| Note: These are estimated values to illustrate the pH-dependent solubility trend. Actual values should be determined experimentally. |
Experimental Protocol: Preparation of an Aqueous 5-PVA Stock Solution via pH Adjustment
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate (B84403) or borate (B1201080) buffers) at the desired pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Initial Slurry: Weigh the desired amount of 5-PVA and add it to a small volume of the chosen buffer to create a slurry.
-
pH Adjustment: While stirring, slowly add a titrant (e.g., 0.1 M NaOH) dropwise to the slurry.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the titrant until the 5-PVA is fully dissolved and the target pH is reached and stable.
-
Final Volume Adjustment: Once dissolved, add the buffer to reach the final desired concentration.
-
Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm syringe filter.
Experimental Workflow: pH Adjustment for Solubilization
Caption: Workflow for solubilizing 5-PVA using pH adjustment.
Issue 2: My compound precipitates when I dilute my organic stock solution into the final aqueous medium.
Cause: This is a common issue known as "crashing out." The organic solvent (like DMSO) in the stock solution is miscible with the aqueous medium, but the compound itself is not soluble in the final mixture, which has a high percentage of water.
Solution: Employing a co-solvent system or using solubilizing excipients like cyclodextrins can maintain the solubility of 5-PVA in the final aqueous medium. Co-solvents work by reducing the polarity of the aqueous environment.
Data Presentation: Example Co-solvent Formulations for 5-PVA
| Formulation Components | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | |
| Data from a commercial supplier, demonstrating the utility of co-solvents and excipients. |
Experimental Protocol: Preparation of a 5-PVA Formulation using a Co-solvent System
-
Prepare Co-solvent Mixture: In a sterile container, prepare the co-solvent mixture. For example, for the first formulation in the table, mix 40 parts PEG300 and 5 parts Tween-80.
-
Dissolve 5-PVA in DMSO: Prepare a concentrated stock solution of 5-PVA in DMSO (e.g., 25 mg/mL). Use sonication if needed to aid dissolution.
-
Combine and Mix: Add the required volume of the 5-PVA DMSO stock to the co-solvent mixture. For a final concentration of 2.5 mg/mL in the example, add 10 parts of the 25 mg/mL stock. Mix thoroughly.
-
Add Aqueous Component: Slowly add the aqueous component (e.g., 45 parts saline) to the organic mixture while vortexing or stirring vigorously to prevent precipitation.
-
Final Observation: The final solution should be clear and free of precipitates.
Logical Relationship: Mechanism of Co-solvency
Caption: How co-solvents reduce solvent polarity to dissolve 5-PVA.
Issue 3: I need to avoid organic solvents in my final formulation for a cell-based assay.
Cause: Organic solvents like DMSO can be toxic to cells, even at low concentrations, and may interfere with experimental results.
Solution: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is an excellent alternative. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like 5-PVA, forming an inclusion complex that is water-soluble.
Data Presentation: Illustrative Solubility of 5-PVA with HP-β-Cyclodextrin
| HP-β-CD Concentration (% w/v) | Expected 5-PVA Solubility (mg/mL) |
| 0 | ~0.3 |
| 5 | ~2.5 |
| 10 | ~5.0 |
| 20 | > 10.0 |
| Note: These are estimated values to illustrate the trend. A phase solubility study is required to determine the exact solubility enhancement. |
Experimental Protocol: Phase Solubility Study with HP-β-Cyclodextrin
-
Prepare Cyclodextrin (B1172386) Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0% to 20% w/v) in your desired buffer.
-
Add Excess 5-PVA: Add an excess amount of 5-PVA powder to each cyclodextrin solution in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibrate: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Separate Solid: After equilibration, allow the samples to stand, then filter each solution through a 0.22 µm syringe filter to remove the undissolved 5-PVA.
-
Quantify Solubilized 5-PVA: Measure the concentration of 5-PVA in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot Data: Plot the concentration of solubilized 5-PVA (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram.
Signaling Pathway: Cyclodextrin Inclusion Complex Formation
References
Optimizing HPLC-MS parameters for 5-Phenylvaleric acid detection
Technical Support Center: 5-Phenylvaleric Acid
Welcome to the technical support center for the HPLC-MS analysis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection and quantification of this compound using HPLC-MS.
Q1: What are the recommended starting HPLC-MS parameters for this compound analysis?
A1: For initial method development, a reversed-phase HPLC setup with mass spectrometry detection is recommended. The following tables provide a good starting point for your experiments. Given that this compound possesses a carboxylic acid group, it is readily ionizable.[1]
Table 1: Recommended Starting HPLC Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water.[2][3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727).[2] |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C. |
| Injection Volume | 1 - 10 µL |
Table 2: Recommended Starting MS Parameters
| Parameter | Suggested Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI). |
| Polarity | Negative Ion Mode ([M-H]⁻) is typically preferred for carboxylic acids |
| Precursor Ion (Q1) | m/z 177.08 (Calculated for [C₁₁H₁₃O₂]⁻) |
| Product Ion (Q2) | To be determined by infusion and fragmentation (e.g., via Collision-Induced Dissociation) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C. |
| Gas Flows | Optimize based on instrument manufacturer's recommendations |
Q2: I am observing a weak or non-existent signal for this compound. What should I investigate?
A2: A weak or absent signal can stem from several factors, from sample preparation to instrument settings. Follow these troubleshooting steps:
-
Confirm Sample Preparation : Ensure the sample concentration is appropriate and that the analyte has not degraded. The sample solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Check MS Ionization and Polarity : this compound, being a carboxylic acid, should ionize well in negative ESI mode to form the [M-H]⁻ ion. Verify you are monitoring the correct m/z (177.08). While less likely, also check for adducts (e.g., with formate (B1220265) [M+HCOO]⁻).
-
Optimize MS Source Parameters : Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flows, and temperatures for maximum signal intensity.
-
Verify HPLC Conditions : Ensure the mobile phase pH is appropriate. A mobile phase containing 0.1% formic acid will suppress the ionization of the carboxylic acid, which can sometimes improve peak shape on certain columns.
-
Inspect for System Issues : Check for leaks in the HPLC system, ensure the sample loop is filling correctly, and confirm that the MS is properly calibrated.
Q3: My chromatographic peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?
A3: Poor peak shape can compromise resolution and integration accuracy. Here are common causes and solutions:
-
Peak Tailing : This is often caused by secondary interactions between the acidic analyte and residual silanol (B1196071) groups on the stationary phase.
-
Solution 1: Mobile Phase pH : Lowering the mobile phase pH with an additive like formic or acetic acid can suppress the ionization of both the analyte and the silanol groups, reducing unwanted interactions.
-
Solution 2: Column Choice : Use a high-quality, end-capped C18 column to minimize available silanol groups. If tailing persists, consider a column with a different stationary phase.
-
Solution 3: Sample Solvent : Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting in a much stronger solvent can distort the peak.
-
-
Peak Fronting : This is often a sign of column overloading.
-
Solution 1: Reduce Concentration : Dilute the sample or reduce the injection volume.
-
Solution 2: Check for Column Collapse : A void or collapse at the head of the column can also cause fronting. This may require column replacement.
-
Q4: How do I choose between ESI and APCI for this compound?
A4: The choice of ionization source depends on the analyte's properties.
-
Electrospray Ionization (ESI) is generally the preferred method for polar and ionizable compounds like this compound. It is a soft ionization technique that typically yields the molecular ion with minimal fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, more volatile compounds. While it might work for this compound, ESI is expected to provide better sensitivity.
-
Recommendation : Start with ESI. If you face significant matrix effects or issues with ionization efficiency, it may be worthwhile to test APCI. Some modern instruments offer multimode sources that can run both ESI and APCI simultaneously.
Experimental Protocols
Protocol 1: Stock and Working Standard Preparation
-
Stock Solution (1 mg/mL) : Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable organic solvent like methanol or acetonitrile.
-
Working Solutions : Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Aliquot Plasma : Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add Precipitation Solvent : Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used) to the plasma.
-
Vortex : Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge : Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant : Carefully transfer the clear supernatant to a clean vial for HPLC-MS analysis.
Visualized Workflows and Logic
Caption: General experimental workflow for HPLC-MS analysis.
Caption: Troubleshooting logic for low or no signal issues.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 5-Phenylvaleric acid bioassays
Welcome to the technical support center for 5-Phenylvaleric acid (5-PVA) bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.
I. General Information and Handling
What is this compound?
This compound (5-PVA), also known as 5-phenylpentanoic acid, is a medium-chain fatty acid.[1] It is a major metabolite produced by the gut microbiota from the metabolism of flavan-3-ols found in foods like tea, cocoa, and berries.[2] Due to its origin and structure, it is often investigated for its effects on metabolic processes, including glucose and lipid metabolism.
How should I prepare and store this compound stock solutions?
Proper preparation and storage of 5-PVA are critical for reproducible results.
-
Solubility: 5-PVA is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] A stock solution of up to 35 mg/mL (196.37 mM) in fresh, anhydrous DMSO can be prepared.[3] It is important to note that moisture-absorbing DMSO can reduce its solubility.[3]
-
Storage: Store the powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to one year and at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.
II. Troubleshooting Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assays
Fatty acids and their derivatives are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. Therefore, PPAR activation assays are commonly employed to study the bioactivity of 5-PVA.
Frequently Asked Questions (FAQs)
Q1: I am observing high background signal in my PPAR activation assay. What could be the cause?
High background can obscure the specific signal from 5-PVA. Several factors can contribute to this issue:
-
Endogenous PPAR Activation: The serum used in the cell culture medium contains fatty acids and other molecules that can activate PPARs.
-
Reagent Issues: Problems with the primary or secondary antibodies, or the substrate can lead to non-specific signal.
-
Cellular Factors: Endogenous enzymes in the cell lysate can sometimes interfere with the assay.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Serum Components | Reduce the serum concentration in the medium during the treatment period or use a serum-free medium if the cells can tolerate it. |
| Primary Antibody Concentration | Titrate the primary antibody to determine the optimal concentration that gives a good signal-to-noise ratio. High concentrations can lead to non-specific binding. |
| Secondary Antibody Issues | Ensure the secondary antibody is specific to the primary antibody's host species. Titrate the secondary antibody as well. |
| Insufficient Washing | Increase the number and rigor of wash steps to remove unbound antibodies and other interfering substances. |
| Endogenous Enzyme Activity | If using a reporter assay with enzymes like peroxidase, consider using a quenching solution to block endogenous enzyme activity. |
Q2: I am not seeing any activation of PPARs with 5-PVA, even at high concentrations. What should I check?
Lack of a response could be due to several factors, from the compound itself to the assay system.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| 5-PVA Solubility | Although soluble in DMSO, 5-PVA may precipitate when diluted in aqueous assay buffers. Visually inspect the wells for any precipitation. Consider using a carrier protein like BSA to improve solubility in the final assay medium. |
| Cell Line Choice | Ensure that the cell line you are using expresses the PPAR subtype of interest (PPARα, PPARγ, or PPARδ) at sufficient levels. |
| Incorrect PPAR Subtype | 5-PVA may be selective for a specific PPAR subtype. Consider testing its activity on all three PPAR subtypes. |
| Assay Sensitivity | The assay may not be sensitive enough to detect weak activation. Use a potent known PPAR agonist (e.g., rosiglitazone (B1679542) for PPARγ, WY-14643 for PPARα) as a positive control to validate assay performance. |
| Incubation Time | Optimize the incubation time of 5-PVA with the cells. The effect may be time-dependent. |
Experimental Protocol: PPARα Transcription Factor Activity Assay
This protocol is a general guideline for a non-radioactive, ELISA-based PPARα transcription factor assay.
Materials:
-
96-well plate pre-coated with a DNA sequence containing the peroxisome proliferator response element (PPRE)
-
Nuclear extraction buffer
-
Primary antibody specific for PPARα
-
HRP-conjugated secondary antibody
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment: Plate cells in a suitable culture vessel and allow them to reach the desired confluency. Treat the cells with 5-PVA at various concentrations for the optimized duration.
-
Nuclear Extract Preparation: Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of your nuclear extraction kit.
-
Binding to PPRE Plate: Add the nuclear extracts to the PPRE-coated wells and incubate to allow PPARα to bind to the immobilized DNA.
-
Primary Antibody Incubation: Wash the wells and add the primary antibody against PPARα. Incubate to allow the antibody to bind to the DNA-bound PPARα.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate to allow it to bind to the primary antibody.
-
Signal Development: Wash the wells and add the TMB substrate. A blue color will develop in proportion to the amount of bound PPARα.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Visualization: PPARα Signaling Pathway
References
Enhancing the stability of 5-Phenylvaleric acid stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5-Phenylvaleric acid stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations up to 100 mg/mL. For cell-based assays, it is crucial to use high-purity, anhydrous DMSO as moisture can affect the stability and solubility of the compound.
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation can occur for several reasons, including solvent quality, temperature, and concentration. Here are some troubleshooting steps:
-
Ensure Solvent Quality: Use fresh, anhydrous DMSO. Hygroscopic DMSO can absorb moisture, which may reduce the solubility of this compound.
-
Gentle Warming: Gently warm the solution in a water bath (not exceeding 37°C) to aid dissolution.
-
Sonication: Use a sonicator bath to help break up any precipitate and facilitate dissolution.
-
Check Concentration: Ensure the concentration does not exceed the solubility limit in the chosen solvent. If necessary, prepare a more dilute stock solution.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure the long-term stability of your this compound stock solution, it is recommended to:
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
-
Protect from Light: Store the aliquots in light-protected tubes to prevent potential photodegradation.
Q4: How should I prepare aqueous working solutions from my DMSO stock?
A4: When preparing aqueous working solutions for cell culture or other biological experiments, it is important to avoid precipitation. A common method involves a stepwise dilution with co-solvents. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear aqueous solution. It is crucial to add the solvents sequentially and ensure complete mixing at each step.
Troubleshooting Guide: Stability Issues
This guide addresses potential degradation of this compound under common experimental stress conditions. While specific quantitative degradation kinetics for this compound are not extensively published, the following information is based on the general chemical properties of carboxylic acids and related phenolic compounds.
| Stress Condition | Potential Degradation Pathway | Preventative Measures & Troubleshooting |
| Acidic/Basic Hydrolysis | The carboxylic acid group is generally stable, but extreme pH conditions can potentially lead to reactions on the phenyl ring or the aliphatic chain, especially at elevated temperatures. | - Maintain the pH of aqueous solutions within a neutral range (pH 6-8).- Use appropriate buffer systems for your experiments.- Avoid prolonged storage in strongly acidic or basic solutions. |
| Oxidation | The phenyl ring and the benzylic position of the alkyl chain are susceptible to oxidation, especially in the presence of oxidizing agents or metal ions. | - Use high-purity solvents and reagents to minimize contaminants.- Avoid exposure to strong oxidizing agents.- Store solutions in tightly sealed containers to minimize contact with atmospheric oxygen. |
| Photodegradation | Aromatic compounds can be susceptible to degradation upon exposure to UV or high-intensity visible light. | - Prepare and handle solutions in a low-light environment.- Store stock solutions and working solutions in amber or opaque containers.- For sensitive experiments, conduct procedures under subdued lighting. |
| Thermal Degradation | Elevated temperatures can accelerate all degradation pathways. | - Store stock solutions at the recommended low temperatures (-20°C or -80°C).- Prepare working solutions fresh before each experiment.- Avoid repeated heating of the stock solution. |
Experimental Protocols
Stability Assessment by HPLC: A General Protocol
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the degradation of this compound. The following is a general protocol that can be adapted for this purpose.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape) is a common starting point for aromatic carboxylic acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in the chosen solvent.
-
Expose the solutions to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) for a defined period.
-
At specified time points, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.
-
Analyze the samples by HPLC to observe the decrease in the parent peak and the appearance of degradation product peaks.
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a general workflow for assessing the neuroprotective effects of this compound against a neurotoxin-induced injury in the SH-SY5Y human neuroblastoma cell line.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable growth medium (e.g., DMEM with 10% FBS).
-
Differentiate the cells into a neuronal phenotype by treating with retinoic acid (e.g., 10 µM) for 5-7 days[2].
-
-
Treatment:
-
Pre-treat the differentiated cells with various concentrations of this compound (prepared from a fresh working solution) for a specified duration (e.g., 24 hours).
-
Induce neuronal injury by exposing the cells to a neurotoxin (e.g., rotenone, MPP+, or H₂O₂) for an appropriate time.
-
-
Assessment of Neuroprotection:
-
Cell Viability Assay: Measure cell viability using assays such as MTT or PrestoBlue to quantify the protective effect of this compound against the neurotoxin.
-
Apoptosis Assay: Assess the level of apoptosis using techniques like caspase-3 activity assays or TUNEL staining.
-
Oxidative Stress Measurement: Quantify intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA.
-
Signaling Pathways and Workflows
Gut-Brain Axis Signaling of a Microbiota Metabolite
This compound is a metabolite produced by the gut microbiota. As such, it can participate in the complex communication network between the gut and the brain, potentially influencing neuroinflammation and neuronal health.
Caption: Gut-Brain Axis Signaling Pathway for this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of this compound.
Caption: Workflow for Forced Degradation Stability Testing.
References
Technical Support Center: Method Refinement for High-Throughput Screening of 5-Phenylvaleric Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing high-throughput screening (HTS) to identify and characterize 5-Phenylvaleric acid derivatives. This document addresses potential challenges related to three primary target classes for this compound family: Histone Deacetylases (HDACs), Peroxisome Proliferator-Activated Receptors (PPARs), and G-protein coupled receptor 40 (GPR40/FFAR1).
Experimental Workflow Overview
The following diagram outlines a general workflow for a high-throughput screening campaign for this compound derivatives.
Caption: General workflow for HTS of this compound derivatives.
Target Class 1: Histone Deacetylases (HDACs)
This compound derivatives with a hydroxamic acid moiety are potential HDAC inhibitors. The following section provides guidance for screening these compounds against HDAC enzymes.
HDAC Inhibition Assays: Troubleshooting Guide
| Question | Potential Cause | Recommended Solution |
| High background in "no enzyme" control wells? | Substrate instability or contaminated reagents. | Prepare substrate fresh and use high-purity reagents.[1] |
| Low signal or no inhibition with positive control (e.g., Trichostatin A)? | Inactive enzyme, degraded inhibitor, or incorrect enzyme/substrate pairing. | Verify enzyme activity with a standard substrate. Ensure proper storage of the inhibitor and confirm its suitability for the target HDAC isoform.[1] |
| High variability between replicate wells? | Inaccurate pipetting, insufficient mixing, or "edge effects" in the microplate. | Use calibrated pipettes, ensure thorough mixing after reagent addition, and consider not using the outermost wells of the plate.[1] |
| Inconsistent IC50 values between experiments? | Poor compound solubility, compound degradation, or variability in cell-based assay conditions (e.g., cell density, passage number). | Confirm compound purity and solubility. Aliquot stock solutions to avoid freeze-thaw cycles. Standardize cell seeding density and passage number.[2] |
HDAC HTS FAQs
Q1: What is a typical Z' factor for a robust HDAC HTS assay?
A1: A Z' factor greater than 0.5 is generally considered acceptable for HTS.[3] However, assays with Z' values between 0 and 0.5 can still be useful, though they may require more replicates and rigorous follow-up.
Q2: How do I select the appropriate substrate for my HDAC isoform of interest?
A2: The choice of substrate is critical. Fluorogenic substrates are commonly used in HTS. It is important to use a substrate that is efficiently processed by your target HDAC isoform.
Q3: What are common causes of false positives in HDAC inhibitor screens?
A3: False positives can arise from compounds that interfere with the detection system (e.g., autofluorescent compounds) or that are non-specific inhibitors. It is important to perform counter-screens to rule out these effects.
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol is adapted for a 384-well plate format.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC) at a final concentration of 10-20 µM.
-
Enzyme: Recombinant human HDAC enzyme at a concentration that yields a linear reaction rate for at least 60 minutes.
-
Inhibitor: this compound derivatives and positive control (e.g., Trichostatin A) serially diluted in assay buffer with a final DMSO concentration ≤ 1%.
-
Developer: Trypsin solution in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of diluted compound or control to each well.
-
Add 10 µL of HDAC enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 25 µL of the developer solution.
-
Incubate for 15-30 minutes at 37°C.
-
Read the fluorescence at an excitation of 360 nm and an emission of 460 nm.
-
-
Data Analysis:
-
Calculate percent inhibition relative to controls.
-
Determine IC50 values by fitting the data to a dose-response curve.
-
Quantitative Data Summary: HDAC Inhibitors
| Compound | Target | IC50 (µM) | Assay Type |
| Nafamostat | HDAC Class I/II | 0.36 | Cell-based (hNSCs) |
| Camostat | HDAC Class I/II | 0.95 | Cell-based (hNSCs) |
| Piceatannol | HDAC Class I/II | 4.18 | Cell-based (hNSCs) |
| Resveratrol | HDAC Class I/II | 7.43 | Cell-based (hNSCs) |
| Novel Compound | HDAC1 | 1.00 | Biochemical |
| Trapoxin A | HDAC11 | 0.01 | Biochemical |
HDAC Signaling Pathway
Caption: Simplified HDAC signaling pathway and the effect of inhibitors.
Target Class 2: Peroxisome Proliferator-Activated Receptors (PPARs)
Certain this compound derivatives may act as agonists for PPARs, which are nuclear receptors involved in metabolism.
PPAR Agonist Assays: Troubleshooting Guide
| Question | Potential Cause | Recommended Solution |
| Low signal window in a reporter gene assay? | Low transfection efficiency, inappropriate reporter construct, or suboptimal cell density. | Optimize transfection protocol and reporter construct. Determine the optimal cell seeding density for your assay. |
| High background luminescence in a luciferase-based assay? | Contamination of reagents or cell culture, or inappropriate assay buffer. | Use sterile techniques and fresh reagents. Optimize the assay buffer composition. |
| Inconsistent results with known agonists? | Cell line instability, variability in serum batches, or compound precipitation. | Use a stable cell line with consistent passage numbers. Test different serum batches or use serum-free media. Ensure complete dissolution of compounds. |
| Difficulty in identifying partial agonists? | Assay not sensitive enough to detect subtle changes in receptor activation. | Use a highly sensitive reporter system and a wide range of compound concentrations. |
PPAR HTS FAQs
Q1: What type of assay is best for screening PPAR agonists?
A1: Cell-based reporter gene assays are commonly used for HTS of PPAR agonists. These assays typically use a luciferase reporter gene under the control of a PPAR response element. Fluorescence polarization-based binding assays are also a viable option.
Q2: What are some common positive controls for PPAR subtypes?
A2: For PPARα, GW7647 is a common reference agonist. For PPARδ, GW0742 is often used, and for PPARγ, rosiglitazone (B1679542) is a well-established agonist.
Q3: How can I assess the selectivity of my hit compounds for different PPAR subtypes?
A3: You should screen your hits against all three PPAR subtypes (α, δ, and γ) in parallel to determine their selectivity profile.
Experimental Protocol: PPAR Reporter Gene Assay
This protocol is for a 384-well plate format using a luciferase reporter.
-
Cell Culture and Plating:
-
Use a stable cell line co-transfected with a PPAR expression vector and a luciferase reporter vector.
-
Plate cells at an optimized density in a white, clear-bottom 384-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Serially dilute this compound derivatives and positive controls (e.g., rosiglitazone for PPARγ) in the appropriate medium.
-
Add the diluted compounds to the cells and incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase detection reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate fold activation relative to the vehicle control.
-
Determine EC50 values from the dose-response curves.
-
Quantitative Data Summary: PPAR Agonists
| Assay Parameter | PPARα | PPARγ |
| Z' Factor | 0.77 | 0.77 |
| Assay Format | Fluorescence Polarization | Fluorescence Polarization |
| Reference Agonist | FLA activator | FLA activator |
| Ki (µM) | 0.7 | 0.4 |
Data adapted from a study on a dual PPARα/γ activator.
PPAR Signaling Pathway
Caption: Simplified PPAR signaling pathway upon agonist binding.
Target Class 3: G-protein Coupled Receptor 40 (GPR40/FFAR1)
This compound and its derivatives, being fatty acid analogs, are potential agonists of GPR40, a receptor involved in insulin (B600854) secretion.
GPR40 Agonist Assays: Troubleshooting Guide
| Question | Potential Cause | Recommended Solution |
| Bell-shaped dose-response curve observed? | This can be a characteristic of some GPR40 agonists and may indicate receptor desensitization or off-target effects at high concentrations. | Characterize the full dose-response curve and investigate potential off-target activities. |
| Low signal in a calcium flux assay? | Poor cell health, low receptor expression, or issues with the fluorescent dye. | Ensure cells are healthy and express sufficient levels of GPR40. Optimize dye loading conditions. |
| High variability in IP3 accumulation assays? | Inconsistent cell lysis, variability in quenching the reaction, or issues with the detection antibody. | Standardize cell lysis and reaction quenching steps. Use a high-quality antibody for detection. |
| In vivo efficacy does not correlate with in vitro potency? | Poor pharmacokinetic properties of the compound (e.g., low bioavailability, rapid metabolism). | Evaluate the pharmacokinetic profile of the hit compounds. |
GPR40 HTS FAQs
Q1: What are the primary signaling pathways activated by GPR40?
A1: GPR40 primarily signals through the Gq pathway, leading to the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. Some agonists have also been shown to signal through the Gs pathway, leading to cAMP production.
Q2: What types of assays are suitable for GPR40 HTS?
A2: Common HTS assays for GPR40 include calcium flux assays (measuring changes in intracellular calcium), IP3 accumulation assays, and β-arrestin recruitment assays.
Q3: What are some known GPR40 agonists that can be used as positive controls?
A3: Endogenous long-chain fatty acids like linoleic acid can be used. Synthetic agonists such as TAK-875 and AMG 837 are also well-characterized positive controls.
Experimental Protocol: GPR40 Calcium Flux Assay
This protocol is designed for a 384-well plate format.
-
Cell Preparation:
-
Use a cell line stably expressing human GPR40 (e.g., CHO or HEK293 cells).
-
Plate cells in a black, clear-bottom 384-well plate and culture for 24 hours.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handling system.
-
Monitor the baseline fluorescence for a short period.
-
Add the this compound derivatives or positive controls.
-
Continuously measure the fluorescence signal for 1-3 minutes to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of maximum to baseline fluorescence (F/F0).
-
Determine EC50 values from the dose-response curves.
-
Quantitative Data Summary: GPR40 Agonists
| Compound | EC50 (nM) | Assay Type | Cell Line |
| AM-1638 | 15 | IP3 Accumulation | COS-7 |
| AM-5262 | 24 | IP3 Accumulation | COS-7 |
| TAK-875 | 34 | IP3 Accumulation | COS-7 |
| AM-837 | 25 | IP3 Accumulation | COS-7 |
Data adapted from Engelstoft et al., 2013.
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway leading to insulin secretion.
References
Addressing matrix effects in the analysis of 5-Phenylvaleric acid from complex samples
Technical Support Center: 5-Phenylvaleric Acid Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when analyzing this compound (5-PVA) from complex biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 5-PVA, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results.[3][4] Common sources of matrix effects in biological samples include phospholipids (B1166683), salts, and proteins.[5]
Q2: How can I quantitatively assess the matrix effect for my 5-PVA assay?
A2: The most common method is the post-extraction spike technique. This involves comparing the peak area of 5-PVA in a standard solution (prepared in a neat solvent) to the peak area of 5-PVA spiked into a blank matrix sample after the extraction process. The ratio of these two responses is called the Matrix Factor (MF). An MF value of 1 (or 100%) indicates no matrix effect, a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.
Q3: What is the best type of internal standard (IS) to compensate for matrix effects?
A3: A stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d5 or -13C6) is the gold standard. A SIL-IS is structurally almost identical to the analyte, ensuring it co-elutes and experiences nearly the same matrix effects and variability in extraction recovery. This allows for the most accurate correction of signal fluctuations. If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Problem 1: I'm observing significant ion suppression and low signal intensity for 5-PVA in my plasma samples.
-
Possible Cause: Co-elution of phospholipids from the plasma matrix is a primary cause of ion suppression in ESI-MS.
-
Solution 1: Improve Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup procedure.
-
Liquid-Liquid Extraction (LLE): As an acidic analyte, 5-PVA can be efficiently extracted by adjusting the sample pH to be at least two units lower than its pKa, making it uncharged and more soluble in a nonpolar organic solvent.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., mixed-mode or polymeric reversed-phase) to selectively bind 5-PVA while washing away interfering matrix components.
-
Phospholipid Depletion Plates: Specialized plates like HybridSPE can selectively remove phospholipids from the sample extract.
-
-
Solution 2: Optimize Chromatography: Modify your LC method to improve the separation between 5-PVA and matrix interferences. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with a different chemistry.
-
Solution 3: Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of matrix components entering the mass spectrometer.
Problem 2: My results are inconsistent, showing high variability between replicate injections of the same sample.
-
Possible Cause: Inconsistent matrix effects across different samples or even within the same analytical run. This can be exacerbated by instrument contamination or carryover. The order in which samples are analyzed can also influence the perceived matrix effect.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting variability as it experiences the same fluctuations as the analyte.
-
Solution 2: Implement a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final stages of the gradient, preventing salts and highly retained matrix components from entering and contaminating the ion source.
-
Solution 3: Randomize Sample Injection Order: To minimize the impact of systematic drift or contamination buildup during the run, randomize the injection sequence of your samples, standards, and quality controls.
Problem 3: I'm having trouble achieving good recovery of 5-PVA from the sample matrix.
-
Possible Cause: The chosen sample preparation protocol is not efficient for extracting 5-PVA. This could be due to protein binding, incorrect pH, or suboptimal extraction solvent selection.
-
Solution 1: Optimize Extraction pH: For LLE or SPE, ensure the pH of the sample is adjusted to suppress the ionization of 5-PVA's carboxylic acid group, thereby increasing its affinity for the extraction medium.
-
Solution 2: Disrupt Protein Binding: Prior to extraction, disrupt protein-analyte interactions. A common method is protein precipitation (PPT) by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
Solution 3: Evaluate Different Extraction Solvents (LLE): Test various water-immiscible organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one that provides the best partition coefficient and thus the highest recovery for 5-PVA.
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
This protocol allows for the systematic evaluation of your analytical method's performance.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike 5-PVA and its SIL-IS into the final LC mobile phase solvent.
-
Set B (Post-Extraction Spike): Process blank matrix (e.g., plasma) through your entire sample preparation procedure. Spike 5-PVA and its SIL-IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike 5-PVA and its SIL-IS into the blank matrix before starting the sample preparation procedure.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Metrics using the average peak areas from replicate injections:
| Metric | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | Measures the degree of ion suppression or enhancement. A value close to 1 is ideal. |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | Measures the efficiency of the sample preparation process. |
| Process Efficiency (PE) | (Peak Area in Set C) / (Peak Area in Set A) | Overall efficiency of the method, combining both recovery and matrix effects. |
Table 1: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for common sample preparation techniques used in the bioanalysis of small acidic molecules like 5-PVA.
| Technique | Typical Recovery (RE) | Typical Matrix Effect (MF) | Notes |
| Protein Precipitation (PPT) | > 90% | 0.4 - 0.8 (Significant Suppression) | Fast and simple, but results in the "dirtiest" extract, often with substantial matrix effects. |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 0.8 - 1.1 (Minimal Suppression) | Provides a much cleaner extract than PPT by removing many endogenous interferences like phospholipids. |
| Solid-Phase Extraction (SPE) | 85 - 100% | 0.9 - 1.1 (Minimal Effect) | Offers the highest selectivity and cleanest extracts, effectively removing interfering compounds. |
Visual Guides
Caption: General workflow for the bioanalysis of this compound.
Caption: Troubleshooting flowchart for addressing matrix effects.
References
Technical Support Center: Scaling Up the Production of 5-Phenylvaleric Acid
Welcome to the technical support center for the synthesis and scale-up of 5-Phenylvaleric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the experimental production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound in a laboratory setting with scale-up potential?
A1: The most prevalent and scalable synthesis strategy involves a two-step process. The first step is the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640) to produce the intermediate, 5-oxo-5-phenylpentanoic acid.[1][2][3] The subsequent step involves the reduction of the ketone group in this intermediate to a methylene (B1212753) group to yield the final product, this compound.[1][2] Two classical reduction methods are commonly employed for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction. An alternative, though less common, approach is the malonic ester synthesis.
Q2: What are the key differences between the Clemmensen and Wolff-Kishner reductions for the synthesis of this compound?
A2: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium, typically using a zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. Conversely, the Wolff-Kishner reduction is carried out under strongly basic conditions, utilizing hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. The choice between these two methods largely depends on the presence of other functional groups in the molecule that might be sensitive to either acidic or basic conditions.
Q3: Are there any significant safety concerns to be aware of during the scale-up of this compound production?
A3: Yes, several safety precautions are crucial. The Friedel-Crafts acylation involves the use of a strong Lewis acid, such as aluminum chloride, which is highly reactive with water and can release corrosive hydrogen chloride gas. This reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Both the Clemmensen and Wolff-Kishner reductions have their own hazards. The Clemmensen reduction uses concentrated hydrochloric acid, which is corrosive, and mercury in the zinc amalgam, which is toxic. The Wolff-Kishner reduction involves hydrazine, which is a toxic and potentially explosive compound, and requires high reaction temperatures. A thorough risk assessment is essential before performing these reactions at any scale.
Q4: How can the purity of the final this compound product be assessed?
A4: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the purity of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify any impurities. The melting point of the final product can also be a good indicator of purity, with a sharp melting point range close to the literature value (58-60 °C) suggesting a high degree of purity.
Troubleshooting Guides
Friedel-Crafts Acylation of Benzene with Glutaric Anhydride
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 5-oxo-5-phenylpentanoic acid | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Use freshly opened, anhydrous aluminum chloride and ensure all glassware is thoroughly dried. Handle the catalyst in a dry, inert atmosphere if possible. |
| Deactivated benzene ring due to impurities. | Use high-purity, dry benzene for the reaction. | |
| Insufficient amount of Lewis acid. | Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid because the product can form a complex with it. Ensure at least a 1:1 molar ratio of AlCl₃ to glutaric anhydride. | |
| Formation of multiple byproducts | Polysubstitution on the benzene ring. | While less common in acylation than alkylation, it can occur. Use a molar excess of benzene to favor mono-acylation. |
| Side reactions due to high temperatures. | Control the reaction temperature carefully, especially during the initial addition of reagents. | |
| Difficult product isolation | Incomplete hydrolysis of the aluminum chloride-ketone complex. | Ensure the reaction mixture is thoroughly quenched with ice-cold water or dilute acid with vigorous stirring to break up the complex. |
Reduction of 5-oxo-5-phenylpentanoic acid
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reduction (ketone starting material remains) | Clemmensen: Insufficiently activated zinc or low acid concentration. | Prepare fresh zinc amalgam before use. Ensure the hydrochloric acid is concentrated and used in sufficient excess. |
| Wolff-Kishner: Insufficient base or too low reaction temperature. | Use a significant excess of a strong base (e.g., KOH). Ensure the reaction reaches a high enough temperature (typically >180 °C) to drive the reaction to completion. Using a high-boiling solvent like diethylene glycol is common. | |
| Formation of side products | Clemmensen: Dimerization or rearrangement products. | This can occur with certain substrates. Modifying the reaction conditions, such as using a different solvent or temperature, may help. |
| Wolff-Kishner: Azine formation. | This can happen if the hydrazone intermediate reacts with another molecule of the ketone. Using an excess of hydrazine can help minimize this. | |
| Low yield of this compound | Clemmensen: Substrate is sensitive to the strongly acidic conditions. | Consider using the Wolff-Kishner reduction as an alternative. |
| Wolff-Kishner: Substrate is sensitive to the strongly basic conditions. | The Clemmensen reduction would be the preferred alternative in this case. |
Data Summary
| Reaction Step | Reagents | Typical Conditions | Reported Yield |
| Friedel-Crafts Acylation | Benzene, Glutaric anhydride, AlCl₃ | Anhydrous conditions, often in an inert solvent like nitrobenzene (B124822) or using excess benzene as the solvent. Temperature is typically controlled, starting at low temperatures and then warming. | Varies, but can be in the range of 60-80% for the formation of the keto-acid intermediate. |
| Clemmensen Reduction | 5-oxo-5-phenylpentanoic acid, Zn(Hg), conc. HCl | Refluxing with the reagents. Reaction times can be several hours. | Generally good to high yields, often exceeding 70-80%. |
| Wolff-Kishner Reduction | 5-oxo-5-phenylpentanoic acid, Hydrazine hydrate, KOH | High temperatures (180-200 °C) in a high-boiling solvent like diethylene glycol. | Can provide high yields, often comparable to or exceeding the Clemmensen reduction, particularly for base-stable compounds. |
Experimental Protocols
Protocol 1: Synthesis of 5-oxo-5-phenylpentanoic acid via Friedel-Crafts Acylation
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (1.2 to 1.5 molar equivalents) and dry benzene (acting as both solvent and reactant).
-
Reagent Addition: Dissolve glutaric anhydride (1 molar equivalent) in dry benzene and add it to the dropping funnel.
-
Reaction: Cool the flask in an ice bath and slowly add the glutaric anhydride solution to the stirred aluminum chloride suspension.
-
Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-oxo-5-phenylpentanoic acid can be purified by recrystallization.
Protocol 2: Synthesis of this compound via Clemmensen Reduction
-
Preparation of Zinc Amalgam: Vigorously shake zinc powder with a dilute solution of mercuric chloride for a few minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
Reaction: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, 5-oxo-5-phenylpentanoic acid (1 molar equivalent), concentrated hydrochloric acid, and a small amount of a co-solvent like toluene.
-
Reflux: Heat the mixture to a vigorous reflux for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
Work-up: After the reaction is complete, cool the mixture and decant the liquid from the remaining zinc amalgam.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound via Wolff-Kishner Reduction
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-oxo-5-phenylpentanoic acid (1 molar equivalent) in diethylene glycol. Add an excess of hydrazine hydrate.
-
Initial Heating: Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the hydrazone.
-
Base Addition and Water Removal: Add potassium hydroxide pellets (a large excess) to the mixture. Replace the reflux condenser with a distillation apparatus and heat the mixture to distill off the water and excess hydrazine.
-
Reduction: Once the water has been removed, the temperature of the reaction mixture will rise. Reattach the reflux condenser and heat the mixture at a high temperature (around 190-200 °C) for several hours until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and dilute it with water.
-
Purification: Acidify the aqueous solution with hydrochloric acid to precipitate the this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Caption: Comparison of Clemmensen and Wolff-Kishner reduction pathways.
References
Validation & Comparative
Validating the Purity of Synthesized 5-Phenylvaleric Acid: A Comparative Guide to NMR and HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) techniques for validating the purity of 5-Phenylvaleric acid. We present experimental data, detailed protocols, and a visual workflow to aid in the selection and application of these analytical methods.
Introduction to Purity Validation of this compound
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals. Its purity is paramount to ensure the desired reaction outcomes, biological activity, and safety of the final products. The synthesis of this compound, often achieved through the reduction of a precursor like ethyl 5-phenyl-5-oxovalerate, can sometimes result in impurities. Common impurities may include unreacted starting materials or byproducts from side reactions, such as the over-reduction product, 5-phenyl-1-pentanol. This guide focuses on the application of ¹H NMR, ¹³C NMR, and RP-HPLC to detect and quantify these potential impurities, thereby validating the purity of the synthesized this compound.
Comparative Analysis of Analytical Techniques
Both NMR and HPLC are powerful techniques for the analysis of organic compounds. However, they provide different and complementary information regarding the purity of a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecule. By analyzing the chemical shifts, integration, and coupling patterns of the NMR signals, one can identify the main compound and any impurities present. ¹H NMR is particularly useful for quantitative analysis (qNMR) by comparing the integral of a signal from the main compound to that of a known internal standard. ¹³C NMR, while generally not quantitative under standard acquisition parameters, is highly effective in identifying the carbon skeleton of the compound and any carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC) is a separation technique that is highly sensitive for detecting and quantifying impurities. In reverse-phase HPLC (RP-HPLC), compounds are separated based on their polarity. A pure compound will ideally show a single peak in the chromatogram, while impurities will appear as separate peaks. The area under each peak is proportional to the concentration of the corresponding compound, allowing for accurate purity determination.
The following sections provide expected data for pure this compound and potential impurities, along with detailed experimental protocols for their analysis.
Data Presentation
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 11.5 - 12.0 | br s | 1H | -COOH |
| 7.28 - 7.15 | m | 5H | Ar-H | |
| 2.62 | t, J = 7.5 Hz | 2H | Ar-CH₂- | |
| 2.35 | t, J = 7.3 Hz | 2H | -CH₂-COOH | |
| 1.68 - 1.61 | m | 4H | -CH₂-CH₂-CH₂- | |
| Ethyl 5-phenyl-5-oxovalerate | 7.98 - 7.95 | m | 2H | Ar-H (ortho to C=O) |
| 7.58 - 7.45 | m | 3H | Ar-H | |
| 4.14 | q, J = 7.1 Hz | 2H | -O-CH₂-CH₃ | |
| 3.06 | t, J = 7.0 Hz | 2H | Ar-CO-CH₂- | |
| 2.42 | t, J = 7.0 Hz | 2H | -CH₂-COOEt | |
| 2.08 - 2.01 | m | 2H | -CH₂-CH₂-CH₂- | |
| 1.25 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ | |
| 5-Phenyl-1-pentanol | 7.29 - 7.16 | m | 5H | Ar-H |
| 3.65 | t, J = 6.6 Hz | 2H | -CH₂-OH | |
| 2.62 | t, J = 7.7 Hz | 2H | Ar-CH₂- | |
| 1.68 - 1.57 | m | 4H | Ar-CH₂-CH₂-CH₂- | |
| 1.41 - 1.34 | m | 2H | -CH₂-CH₂-OH |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 179.8, 142.1, 128.4, 128.3, 125.8, 35.8, 33.9, 31.0, 24.5 | -COOH, Ar-C, Ar-CH, Ar-CH₂, -CH₂-COOH, -CH₂-CH₂-CH₂- |
| Ethyl 5-phenyl-5-oxovalerate | 199.8, 173.2, 136.9, 133.0, 128.6, 128.0, 60.4, 37.9, 33.1, 19.9, 14.2 | Ar-C=O, -COOEt, Ar-C, Ar-CH, -O-CH₂, Ar-CO-CH₂, -CH₂-COOEt, -CH₂-CH₂-CH₂-, -O-CH₂-CH₃ |
| 5-Phenyl-1-pentanol | 142.7, 128.4, 128.3, 125.6, 62.9, 35.9, 32.5, 31.4, 25.4 | Ar-C, Ar-CH, -CH₂-OH, Ar-CH₂, Ar-CH₂-CH₂-, -CH₂-CH₂-OH, -CH₂-CH₂-CH₂-OH |
Table 3: RP-HPLC Retention Times
| Compound | Retention Time (min) |
| This compound | ~ 5.8 |
| Ethyl 5-phenyl-5-oxovalerate | ~ 7.2 |
| 5-Phenyl-1-pentanol | ~ 6.5 |
| Note: Retention times are approximate and can vary based on the specific HPLC system, column, and exact mobile phase composition. |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative analysis, a known amount of an internal standard (e.g., dimethyl sulfoxide) can be added.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ triplet at 77.16 ppm.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water with 0.1% formic acid (FA).
-
Solvent A: Water + 0.1% FA
-
Solvent B: Acetonitrile + 0.1% FA
-
-
Gradient:
-
0-1 min: 40% B
-
1-8 min: 40% to 90% B
-
8-10 min: 90% B
-
10-10.1 min: 90% to 40% B
-
10.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of this compound can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Mandatory Visualization
Caption: Workflow for purity validation of synthesized this compound.
Conclusion
The combination of NMR and HPLC provides a robust and comprehensive approach to validating the purity of synthesized this compound. NMR spectroscopy offers invaluable structural confirmation and can be used for quantification, while HPLC excels in separating and quantifying even trace impurities. By utilizing the data and protocols provided in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
A Comparative Analysis of 5-Phenylvaleric Acid and Other Microbial Metabolites in Drug Discovery
For Immediate Release
A comprehensive comparative guide has been developed to objectively analyze the performance of 5-Phenylvaleric acid (5-PVA) against other microbial metabolites, namely Hippuric Acid (HA) and Homovanillic Acid (HVA). This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of their biological activities, supported by experimental data, to inform future research and therapeutic development.
This compound, a key microbial metabolite derived from the consumption of flavan-3-ols found in foods like tea, cocoa, and berries, has garnered interest for its potential health benefits.[1] This guide places 5-PVA in a comparative context with HA and HVA, two other significant products of gut microbiota metabolism, to highlight their relative strengths and potential applications in areas such as metabolic disorders, cancer, and infectious diseases.
Performance Comparison of Microbial Metabolites
The biological activities of 5-PVA, HA, and HVA have been evaluated across several key areas relevant to drug discovery. The following tables summarize the quantitative data from various studies, offering a clear comparison of their efficacy.
Table 1: Effects on Glucose Metabolism and Insulin (B600854) Secretion
| Metabolite | Assay | Cell Type | Concentration | Observed Effect | Reference |
| This compound (5-PVA) | Glucose-Stimulated Insulin Secretion (GSIS) | Pancreatic β-cells | 25 µM | Potent enhancement of GSIS | [2] |
| Glucose Oxidation | Skeletal Muscle Cells | 25 µM | Stimulation of glucose metabolism | [2] | |
| Hippuric Acid (HA) | Glucose-Stimulated Insulin Secretion (GSIS) | Pancreatic β-cells | 25 µM | Potent enhancement of GSIS | [2] |
| Glucose Oxidation | Skeletal Muscle Cells | 25 µM | Stimulation of glucose metabolism | [2] | |
| Homovanillic Acid (HVA) | Glucose-Stimulated Insulin Secretion (GSIS) | Pancreatic β-cells | 25 µM | Potent enhancement of GSIS | |
| Glucose Oxidation | Skeletal Muscle Cells | 25 µM | No significant effect |
Table 2: Anticancer Activity (IC50 Values)
| Metabolite | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound (5-PVA) | Data not available | - | - | |
| Hippuric Acid (HA) | HaCaT | Keratinocytes | 19.71 mM | |
| MDA-MB-231 (in combination with HAN) | Breast Cancer | 0.13 ± 0.10 µg/mL | ||
| MCF-7 (in combination with HAN) | Breast Cancer | 0.19 ± 0.15 µg/mL | ||
| Caco2 (in combination with HAN) | Colon Cancer | 0.24 ± 0.11 µg/mL | ||
| Homovanillic Acid (related compound Vanillic Acid) | KKU-100 | Cholangiocarcinoma | 1508 µg/mL (at 72h) | |
| HepG2 | Liver Cancer | 634.3 µg/mL (at 48h) | ||
| HCT116 | Colon Cancer | G1 phase arrest | ||
| HAN: Hippuric Acid Nanocomposite |
Table 3: Antimicrobial Activity (MIC Values)
| Metabolite | Microorganism | Gram Stain | MIC Value | Reference |
| This compound (5-PVA) | Data not available | - | - | |
| Hippuric Acid (HA) | Limited activity at acidic pH | - | - | |
| Homovanillic Acid (related compound Vanillic Acid) | Enterobacter cloacae (Carbapenem-Resistant) | Gram-Negative | 600 µg/mL | |
| Staphylococcus aureus | Gram-Positive | 600 µg/mL | ||
| Proteus mirabilis | Gram-Negative | 600 µg/mL | ||
| Salmonella Typhi | Gram-Negative | 600 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from standard procedures for assessing insulin secretion from pancreatic β-cells in response to glucose.
-
Cell Culture: Pancreatic β-cells (e.g., MIN6 or primary islets) are cultured in appropriate media and conditions until they reach the desired confluency.
-
Pre-incubation: Cells are washed with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer and then pre-incubated in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is removed, and the cells are incubated with KRBH buffer containing a low glucose concentration (basal) or a high glucose concentration (stimulatory, e.g., 16.7 mM) for a defined period (e.g., 1-2 hours) at 37°C. The test metabolites (5-PVA, HA, HVA) are added to the respective wells at the desired concentrations during this step.
-
Sample Collection: After the incubation period, the supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the collected supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The amount of insulin secreted is normalized to the total protein content or DNA content of the cells in each well. The stimulation index is calculated as the ratio of insulin secreted under high glucose conditions to that secreted under low glucose conditions.
Glucose Oxidation Assay in Skeletal Muscle Cells
This protocol outlines a method to measure the rate of glucose oxidation in cultured skeletal muscle cells (e.g., L6 or C2C12 myotubes).
-
Cell Culture and Differentiation: Skeletal muscle cells are cultured and differentiated into myotubes according to standard protocols.
-
Pre-incubation: Differentiated myotubes are pre-incubated in a serum-free medium for a specified time to ensure basal metabolic conditions.
-
Treatment: Cells are then treated with the test metabolites (5-PVA, HA, HVA) at the desired concentrations in a medium containing radiolabeled glucose (e.g., 14C-glucose).
-
CO2 Trapping: The multi-well plates are placed in a sealed container with a trapping agent (e.g., a filter paper soaked in NaOH) to capture the radiolabeled CO2 produced from glucose oxidation.
-
Incubation: The setup is incubated at 37°C for a defined period.
-
Measurement: The amount of trapped 14CO2 is quantified using a scintillation counter.
-
Data Analysis: The rate of glucose oxidation is calculated based on the amount of 14CO2 produced and normalized to the total protein content of the cells.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test metabolites for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test metabolites are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the metabolite at which no visible growth (turbidity) is observed.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these microbial metabolites exert their effects is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate the known or proposed signaling pathways for each metabolite.
Hippuric acid has been shown to potentiate pro-inflammatory responses in macrophages through the Toll-like receptor (TLR)-MyD88 signaling pathway. This pathway is a cornerstone of the innate immune response.
Homovanillic acid is a major catabolite of the neurotransmitter dopamine. Its levels in cerebrospinal fluid and plasma are often used as a biomarker for dopamine turnover and can be indicative of certain neurological conditions and tumors like neuroblastoma.
The biological effects of this compound are initiated by the microbial metabolism of dietary flavan-3-ols in the gut. The resulting 5-PVA is then absorbed and can exert systemic effects, such as modulating glucose metabolism and insulin secretion.
Conclusion
This comparative guide highlights the diverse biological activities of this compound, Hippuric Acid, and Homovanillic Acid. While all three microbial metabolites demonstrate potent effects on insulin secretion, their activities in other areas, such as anticancer and antimicrobial applications, vary. Notably, there is a significant gap in the literature regarding the anticancer and antimicrobial properties of this compound, presenting a clear opportunity for future research. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for scientists and drug development professionals to further explore the therapeutic potential of these and other microbial metabolites. The continued investigation into the mechanisms of action of these compounds will be instrumental in translating these findings into novel therapeutic strategies.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Phenylvaleric Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the accurate quantification of compounds such as 5-Phenylvaleric acid is paramount. This guide provides a comprehensive cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a comparative analysis of their performance characteristics, supported by typical experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.
Comparative Performance Data
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the typical performance characteristics for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. These values are compiled from established analytical practices for aromatic carboxylic acids and represent expected performance.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| **Linearity (R²) ** | > 0.998 | ≥ 0.999 | > 0.998 |
| Linear Range | 0.5 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 500 ng/mL |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.05 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~300 ng/mL | ~0.1 ng/mL | ~5 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Accuracy/Recovery (%) | 95 - 105% | 90 - 110% | 90 - 110% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. Below are representative methodologies for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis and quality control where high concentrations of the analyte are expected.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample containing this compound in the mobile phase to a final concentration within the linear range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition is a 60:40 (v/v) mixture of water (with 0.1% acid) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level quantification.
-
Sample Preparation:
-
For biological matrices (e.g., plasma, urine), perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to a specific product ion of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the solvent to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Mass spectrometer in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
-
Mandatory Visualizations
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Analysis of 5-Phenylvaleric Acid and Its Synthetic Analogs as Histone Deacetylase Inhibitors
This guide provides a detailed efficacy comparison between 5-Phenylvaleric acid (5-PVA) and its rationally designed synthetic analogs. The primary focus is on their activity as Histone Deacetylase (HDAC) inhibitors, a class of enzymes crucial in epigenetic regulation and a prominent target in oncology and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, experimental methodologies, and the underlying mechanism of action.
Introduction
This compound is a short-chain fatty acid and a microbial metabolite of dietary flavan-3-ols.[1][2] While demonstrating a range of biological activities, its role as a histone deacetylase (HDAC) inhibitor has garnered significant interest.[3] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to a more compact chromatin structure and repression of gene transcription.[3][4] Inhibition of HDACs can restore the expression of silenced genes, such as tumor suppressors, making HDAC inhibitors a promising class of anti-cancer agents.
However, 5-PVA itself is a relatively weak, millimolar-level inhibitor. This has prompted the development of synthetic analogs designed to improve potency by incorporating key pharmacophoric features, such as zinc-binding groups found in highly potent inhibitors like Trichostatin A (TSA). This guide compares the efficacy of 5-PVA to one such analog, 5-phenylvaleric hydroxamic acid, based on available experimental data.
Quantitative Efficacy Comparison
The inhibitory activity of 5-PVA and its synthetic hydroxamic acid analog against rat liver HDAC was evaluated to determine their respective potencies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. A lower IC50 value indicates greater potency.
| Compound | Structure | Target | IC50 (mM) | Fold Improvement vs. 5-PVA |
| This compound | Phenyl-(CH₂)₄-COOH | Rat Liver HDAC | 1.4 | 1x (Baseline) |
| 5-Phenylvaleric hydroxamic acid | Phenyl-(CH₂)₄-CONHOH | Rat Liver HDAC | 0.005 | 280x |
Data sourced from Beaver et al. (2007).
As the data clearly indicates, the conversion of the terminal carboxylic acid group in 5-PVA to a hydroxamic acid group results in a 280-fold increase in inhibitory potency . This substantial improvement highlights the critical role of the zinc-binding group in the pharmacophore of HDAC inhibitors.
Mechanism of Action: HDAC Inhibition
HDAC inhibitors typically consist of three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. The phenyl group of 5-PVA and its analogs serves as the cap group. The conversion of the carboxylic acid in 5-PVA to a hydroxamic acid in the analog provides a much more effective ZBG, explaining its superior potency. By inhibiting HDAC, these compounds prevent the removal of acetyl groups from histones, leading to a more open chromatin state (euchromatin) and allowing for the transcription of previously silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Mechanism of action for 5-PVA analogs as HDAC inhibitors.
Experimental Protocols
The following is a detailed methodology for the key assay used to determine the HDAC inhibitory activity reported in this guide.
Fluorometric Assay for HDAC Activity
This protocol is based on the methods described by Beaver et al. (2007).
-
Enzyme Source: Histone deacetylase is sourced from crude nuclear extracts of rat liver.
-
Substrate: A fluorogenic substrate, such as Fluor de Lys®-SIRT1 (Boc-Lys(Ac)-AMC), is used. This substrate is non-fluorescent until it is deacetylated by HDAC and subsequently cleaved by a developer solution.
-
Inhibitor Preparation: this compound and its synthetic analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared to test a range of concentrations.
-
Assay Procedure:
-
The HDAC enzyme extract is incubated with varying concentrations of the inhibitor compound (or DMSO as a vehicle control) in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for a defined pre-incubation period at room temperature.
-
The fluorogenic substrate is added to the mixture to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.
-
The reaction is stopped by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like Trichostatin A (to prevent further deacetylation). The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
-
-
Data Acquisition: The fluorescence is measured using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The percent inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining HDAC inhibitory activity.
Conclusion and Future Directions
Future research should focus on:
-
Selectivity Profiling: Evaluating the efficacy of these analogs against specific HDAC isoforms to identify more selective and potentially less toxic drug candidates.
-
Cell-Based Assays: Confirming the enzymatic potency in cellular models to assess cell permeability and effects on downstream targets like p21 expression and apoptosis.
-
In Vivo Studies: Investigating the pharmacokinetic properties and anti-tumor efficacy of promising analogs in animal models.
This comparative guide underscores the potential of 5-PVA as a scaffold for developing novel and highly potent therapeutic agents targeting histone deacetylases.
References
Reproducibility of Experimental Results Involving 5-Phenylvaleric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results concerning 5-Phenylvaleric acid (5-PVA), a significant metabolite produced by the gut microbiota from the dietary consumption of flavan-3-ols. The objective is to offer a clear perspective on its biological activities and the reproducibility of these findings by presenting available quantitative data, detailed experimental protocols, and comparisons with relevant alternatives.
Executive Summary
This compound has emerged as a bioactive metabolite with potential implications for metabolic health. Research has primarily focused on its effects on glucose metabolism and mitochondrial function, often in comparison to its precursor, (-)-epicatechin, and other microbial metabolites like hippuric acid and homovanillic acid. While initial studies provide promising results, the body of evidence regarding its broader biological effects, such as anti-inflammatory and anticancer activities, is still developing. The reproducibility of the existing findings is a key area for future investigation, as direct replication studies are not yet widely available. This guide summarizes the current state of knowledge to aid researchers in designing future studies and interpreting existing data.
Comparison of Biological Activities
The following table summarizes the quantitative data available for the biological activities of this compound compared to its precursor (-)-epicatechin.
| Biological Activity | Compound | Concentration | Result | Reference |
| Glucose Metabolism | ||||
| Glucose Oxidation Stimulation (in primary muscle cells) | This compound | 25 µM | Stimulated glucose metabolism | [1] |
| (-)-Epicatechin | Not specified | Most potent stimulator | [1] | |
| Mitochondrial Function | ||||
| Mitochondrial Respiration (in primary muscle cells) | This compound | 10 µM | Uncoupled mitochondrial respiration | [1] |
| (-)-Epicatechin | Not specified | Did not uncouple mitochondrial respiration | [1] | |
| Anti-proliferative Activity | ||||
| T47D human breast cancer cells | Phenylacetic acid (a related compound) | IC50 = Not specified | Induced apoptosis | [2] |
| Caffeic acid | IC50 = 2.17 x 10⁻⁹ M | Potent inhibitor of cell growth | ||
| Anti-inflammatory Activity | ||||
| Inhibition of NF-κB activation | α-Lipoic acid (antioxidant) | Dose-dependent | Inhibited TNFα-induced IκBα degradation | |
| Cytokine Production (in macrophages) | α-Linolenic acid | Not specified | Reduction in LPS-induced IL-1β, IL-6, and TNF-α |
Note: Data on the anti-proliferative and anti-inflammatory activities of this compound is limited. The table includes data on related phenolic acids to provide a comparative context.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are detailed protocols for the key experiments cited in the literature involving this compound and its alternatives.
Glucose Uptake Assay in Primary Muscle Cells
This protocol is based on the methodologies typically used to assess glucose metabolism in vitro.
-
Cell Culture: Primary skeletal muscle cells are isolated and cultured to differentiation to form myotubes.
-
Treatment: Myotubes are incubated with this compound (e.g., 25 µM), (-)-epicatechin, or other comparator compounds for a specified period. A vehicle control (e.g., DMSO) is run in parallel.
-
Glucose Uptake Measurement:
-
After treatment, cells are washed and incubated in a glucose-free medium.
-
Radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-deoxyglucose) is added, and uptake is allowed to proceed for a defined time.
-
The reaction is stopped by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Protein concentration in each well is determined to normalize the glucose uptake data.
-
-
Data Analysis: Glucose uptake is expressed as pmol of 2-deoxyglucose per mg of protein per minute.
Mitochondrial Respiration Assay
This protocol describes the measurement of oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
-
Cell Plating: Differentiated myotubes are seeded in a Seahorse XF cell culture microplate.
-
Treatment: Cells are treated with this compound (e.g., 10 µM) or comparator compounds.
-
Assay Procedure:
-
The cell culture medium is replaced with a specialized assay medium.
-
The microplate is placed in the Seahorse XF Analyzer, which measures the oxygen consumption rate in real-time.
-
A series of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Data Analysis: OCR data is normalized to cell number or protein concentration. The uncoupling effect is observed as an increase in basal respiration not coupled to ATP production.
Anti-inflammatory Activity Assay in Macrophages
This protocol outlines a method to assess the anti-inflammatory effects by measuring cytokine production in macrophages.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.
-
Treatment and Stimulation:
-
Macrophages are pre-treated with various concentrations of this compound or other test compounds.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
-
Cytokine Measurement:
-
After a specific incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The reduction in cytokine levels in the presence of the test compound compared to the LPS-only control indicates anti-inflammatory activity.
Anti-proliferative Activity Assay in Cancer Cells
This protocol describes the MTT assay to determine the effect of a compound on cancer cell viability.
-
Cell Seeding: A cancer cell line (e.g., T47D breast cancer cells) is seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a positive control (e.g., doxorubicin).
-
MTT Assay:
-
After the incubation period (e.g., 24, 48, or 72 hours), MTT reagent is added to each well.
-
Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Reproducibility of Findings
The reproducibility of the experimental results for this compound is a critical aspect for its consideration in drug development. Currently, there is a lack of direct, published replication studies for the key findings on its metabolic effects. The primary study by Neilson et al. (2018) provides the most detailed investigation to date.
Factors Influencing Reproducibility:
-
Source and Purity of 5-PVA: The synthesis and purification of 5-PVA can influence its activity. Commercially available 5-PVA should be of high purity.
-
Cell Culture Conditions: The type of cells, passage number, and culture conditions can significantly impact the experimental outcomes.
-
Gut Microbiota Variation: As 5-PVA is a microbial metabolite, inter-individual variations in gut microbiota composition can lead to different in vivo production levels and potentially different physiological responses.
-
Experimental Assay Variability: The specific parameters of each assay, such as incubation times and reagent concentrations, need to be precisely controlled to ensure reproducible results.
To enhance the reproducibility of future studies, it is recommended that researchers provide detailed reporting of their experimental protocols, including the source and purity of 5-PVA, and comprehensive details of the cell culture and assay conditions.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Potential mechanisms of 5-PVA in muscle cells.
Caption: Experimental workflow for anti-inflammatory assays.
Caption: Experimental workflow for anti-proliferative assays.
References
- 1. Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols: synthesis, analysis, bioavailability, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Fate of 5-Phenylvaleric Acid: A Comparative Guide to its Metabolites
For researchers, scientists, and professionals in drug development, understanding the in vivo metabolism of xenobiotic and diet-derived compounds is paramount. 5-Phenylvaleric acid, a significant microbial metabolite of dietary flavan-3-ols, undergoes a series of biotransformations within the body. This guide provides a comparative overview of its primary metabolites, supported by available quantitative data and detailed experimental protocols for their analysis.
The metabolism of this compound in vivo is a multi-step process primarily involving hydroxylation and subsequent conjugation. Following its absorption, the compound is subject to phase I metabolism, where hydroxyl groups are introduced onto the phenyl ring and potentially the valeric acid side chain. These hydroxylated intermediates then undergo phase II conjugation, predominantly through sulfation and glucuronidation, to increase their water solubility and facilitate their excretion.
Comparative Analysis of this compound Metabolites
The following table summarizes the key metabolites of this compound identified in vivo, along with their reported concentrations in human plasma and urine following the consumption of flavan-3-ol (B1228485) rich foods. It is important to note that this compound is often studied in conjunction with phenyl-γ-valerolactones, which are also microbial metabolites of flavan-3-ols and can be converted to phenylvaleric acids.
| Metabolite | Matrix | Concentration/Excretion | Source of Precursor |
| 5-(Hydroxyphenyl)-γ-valerolactone-sulfate (PVL1) | Plasma | Mean (95% CI): 28.3 (20.8, 35.9) nmol/L to 45.2 (37.2, 53.2) nmol/L with increasing flavan-3-ol intake[1] | Flavan-3-ols (various) |
| 5-(4ʹ-Hydroxyphenyl)-γ-valerolactone-3ʹ-glucuronide (PVL2) | Plasma | Mean (95% CI) for PVL1+PVL2: 27.4 (19.1, 35.8) nmol/L to 46.5 (38.2, 54.9) nmol/L with increasing intake[1] | Flavan-3-ols (various) |
| 5-(3'-hydroxyphenyl)-γ-valerolactone-4'-sulfate | Urine | Principal urinary metabolite[2][3] | Flavan-3-ols (cranberry) |
| 5-(4'-hydroxyphenyl)-γ-valerolactone-3'-glucuronide | Urine | Principal urinary metabolite[2] | Flavan-3-ols (cranberry) |
| Hydroxylated Phenylvaleric Acid Conjugates | Urine | Detected as sulfate (B86663) and glucuronide derivatives | Flavan-3-ols (general) |
In Vivo Metabolic Pathway of this compound
The metabolic journey of this compound begins with its formation by the gut microbiota from dietary flavan-3-ols. Once absorbed, it enters systemic circulation and undergoes hepatic metabolism. The primary pathway involves hydroxylation of the phenyl ring, followed by conjugation with either a sulfate or a glucuronide moiety.
Experimental Protocols
The identification and quantification of this compound and its metabolites in biological matrices typically involve sophisticated analytical techniques. Below are generalized protocols for sample preparation and analysis based on common methodologies for phenolic acids.
Extraction of this compound and its Metabolites from Human Plasma
This protocol outlines a typical solid-phase extraction (SPE) procedure for isolating acidic metabolites from plasma.
Materials:
-
Human plasma
-
Internal standard solution (e.g., a structurally similar compound not present in the sample)
-
Formic acid
-
Water (UPLC-grade)
-
SPE cartridges (e.g., C18)
Procedure:
-
Sample Pre-treatment: Thaw frozen plasma samples on ice. Spike with an appropriate internal standard.
-
Protein Precipitation: Add 3 volumes of ice-cold methanol containing 0.1% formic acid to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by UPLC-grade water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol describes a general UPLC-MS/MS method for the analysis of the extracted metabolites.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and its expected metabolites need to be optimized.
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity of the target analytes.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound and its metabolites from biological samples.
References
- 1. Association of dietary flavan-3-ol intakes with plasma phenyl-γ-valerolactones: analysis from the TUDA cohort of healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance of Urinary Phenyl-γ-Valerolactones as Biomarkers of Dietary Flavan-3-ol Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-Phenylvaleric Acid: A Comparative Analysis Against Established Therapeutic Compounds in Glucose Metabolism and Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 5-Phenylvaleric acid (5-PVA) with two widely used therapeutic compounds: Metformin and Glyburide. 5-PVA, a gut microbiota metabolite of flavan-3-ols, has demonstrated promising effects on glucose homeostasis.[1] This document aims to objectively benchmark its performance against established drugs by presenting available experimental data, detailed methodologies, and visual representations of relevant biological pathways.
Executive Summary
This compound exhibits distinct activities related to glucose metabolism and insulin (B600854) secretion. Specifically, it has been shown to stimulate glucose metabolism in muscle cells and enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This positions 5-PVA as a compound of interest for metabolic disease research. For a clear comparison, we benchmark its activities against:
-
Metformin: A first-line therapy for type 2 diabetes that primarily acts by increasing glucose uptake and utilization in peripheral tissues, such as skeletal muscle.
-
Glyburide: A sulfonylurea drug that enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner.
This guide will delve into the mechanisms of action, present available quantitative data for comparison, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways.
Compound Activity Profiles
Stimulation of Glucose Metabolism in Skeletal Muscle
Skeletal muscle is a primary site for glucose disposal, and enhancing glucose uptake and metabolism in this tissue is a key therapeutic strategy for managing hyperglycemia.
This compound (5-PVA): In primary skeletal muscle cells, 5-PVA has been observed to stimulate glucose metabolism.[2] This suggests a potential role in improving glucose clearance from the bloodstream.
Metformin: As a cornerstone of diabetes treatment, Metformin's mechanism involves the activation of AMP-activated protein kinase (AMPK) in muscle cells. This leads to increased glucose transporter 4 (GLUT4) translocation to the cell surface, thereby facilitating glucose uptake.
Comparative Data on Glucose Uptake/Oxidation in Muscle Cells:
| Compound | Cell Line | Concentration | Effect on Glucose Uptake/Oxidation | Citation |
| This compound | Primary Skeletal Muscle | 25 µM | Stimulated glucose metabolism | [2] |
| Metformin | C2C12 Myotubes | 2 mM | ~3-fold increase in glucose uptake | |
| (-)-Epicatechin | Primary Skeletal Muscle | Not specified | Most potent stimulator of glucose oxidation (compared to 5-PVA and other metabolites) |
Note: Direct comparative quantitative studies for 5-PVA with a full dose-response are limited in the currently available literature. The data presented is based on individual studies and should be interpreted with caution.
Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)
The appropriate secretion of insulin from pancreatic β-cells in response to elevated blood glucose is crucial for maintaining glucose homeostasis.
This compound (5-PVA): Studies have shown that 5-PVA potently enhances glucose-stimulated insulin secretion (GSIS) in β-cells, even more so than its parent compound, (-)-epicatechin.
Glyburide: This sulfonylurea drug acts by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This leads to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.
Comparative Data on Glucose-Stimulated Insulin Secretion:
| Compound | Cell Line/System | Glucose Concentration | Compound Concentration | Effect on Insulin Secretion | Citation |
| This compound | Primary β-cells | High | Not specified | More potent enhancement of GSIS than (-)-epicatechin | |
| Glyburide | Isolated Rat Islets | 11 mM | 5 ng/ml (20h incubation) | Enhanced glucose-induced insulin release | |
| Glyburide | Human Subjects (Hyperglycemic Clamp) | 300 mg/dL | Not specified | 221% increase in insulin secretion rates |
Experimental Protocols
Glucose Oxidation Assay in Skeletal Muscle Cells (e.g., C2C12 myotubes)
This protocol outlines a method to measure the rate of glucose oxidation in cultured muscle cells.
Materials:
-
C2C12 myoblasts
-
DMEM (high glucose) with 10% FBS and 1% penicillin-streptomycin
-
Horse serum
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
[14C]-D-glucose
-
Test compounds (5-PVA, Metformin)
-
Scintillation fluid and vials
-
Scintillation counter
-
CO2 trapping apparatus (e.g., filter paper soaked in hyamine hydroxide)
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach ~80-90% confluency. Allow 4-6 days for differentiation.
-
-
Treatment:
-
Pre-incubate differentiated myotubes with serum-free DMEM for 2 hours.
-
Treat cells with various concentrations of 5-PVA or Metformin in KRB buffer for the desired time (e.g., 1-24 hours). Include a vehicle control.
-
-
Glucose Oxidation Measurement:
-
Add KRB buffer containing [14C]-D-glucose to each well.
-
Seal the plates and incubate at 37°C. Place a CO2 trapping apparatus in each well.
-
After incubation (e.g., 1-2 hours), inject a strong acid (e.g., perchloric acid) to stop the reaction and release the dissolved 14CO2.
-
Allow the CO2 to be trapped for a further 1-2 hours.
-
-
Quantification:
-
Transfer the filter paper from the trapping apparatus to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration in each well.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic β-Cells (e.g., INS-1E cells)
This protocol describes a method to measure insulin secretion from pancreatic β-cells in response to glucose and test compounds.
Materials:
-
INS-1E cells
-
RPMI-1640 medium with supplements
-
Krebs-Ringer Bicarbonate buffer (KRB) with varying glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulated)
-
Test compounds (5-PVA, Glyburide)
-
Insulin ELISA kit
-
Cell lysis buffer
Procedure:
-
Cell Culture:
-
Culture INS-1E cells in RPMI-1640 medium.
-
-
Pre-incubation:
-
Wash the cells twice with a glucose-free KRB buffer.
-
Pre-incubate the cells in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRB buffer with either a low (basal) or high (stimulating) glucose concentration, with or without the test compounds (5-PVA or Glyburide) at various concentrations.
-
Incubate for a defined period (e.g., 30-120 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant (which contains the secreted insulin).
-
Lyse the cells to measure the total insulin content.
-
Quantify the insulin concentration in the supernatant and the cell lysate using an insulin ELISA kit.
-
-
Data Normalization:
-
Express the secreted insulin as a percentage of the total insulin content or as ng of insulin per mg of protein per hour.
-
Signaling Pathways and Mechanisms of Action
Glucose Uptake in Muscle Cells
Metformin's primary mechanism involves the activation of AMPK, which in turn promotes the translocation of GLUT4 to the cell membrane, leading to increased glucose uptake. The precise signaling pathway for 5-PVA in muscle cells is not yet fully elucidated but is an active area of research.
Caption: Signaling pathways for Metformin and 5-PVA in muscle cells.
Glucose-Stimulated Insulin Secretion in Pancreatic β-Cells
Glyburide directly targets the K-ATP channel to induce insulin secretion. 5-PVA enhances GSIS, suggesting it may act on the signaling cascade downstream of glucose metabolism or through a parallel pathway that potentiates the effects of glucose.
Caption: Mechanisms of glucose-stimulated insulin secretion.
Experimental Workflow Diagrams
Glucose Oxidation Assay Workflow
Caption: Workflow for the glucose oxidation assay.
GSIS Assay Workflow
Caption: Workflow for the GSIS assay.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of glucose homeostasis, with activities impacting both skeletal muscle glucose metabolism and pancreatic β-cell insulin secretion. While direct quantitative comparisons with established drugs like Metformin and Glyburide are limited in the current literature, the available data suggests that 5-PVA and its parent compounds warrant further investigation.
Future research should focus on:
-
Conducting head-to-head dose-response studies of 5-PVA against Metformin and Glyburide in standardized in vitro and in vivo models.
-
Elucidating the precise molecular mechanisms and signaling pathways through which 5-PVA exerts its effects in muscle and pancreatic β-cells.
-
Evaluating the in vivo efficacy and safety profile of 5-PVA in animal models of metabolic disease.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of gut microbiota metabolites and provides a framework for the continued investigation of this compound.
References
A Researcher's Guide to Statistical Analysis and Experimental Design for 5-Phenylvaleric Acid Studies
Introduction:
5-Phenylvaleric acid (5-PVA) is a metabolite produced by the gut microbiota following the consumption of flavan-3-ols and serves as a biomarker for their intake[1]. While extensive research on 5-PVA's therapeutic effects is still emerging, its structural similarity to Valproic Acid (VPA), a well-established anticonvulsant and mood stabilizer, suggests potential neurological effects worth investigating. VPA exerts its effects through multiple mechanisms, including the enhancement of GABAergic neurotransmission, inhibition of ion channels, and modulation of gene expression via histone deacetylase (HDAC) inhibition[2][3][4][5].
This guide provides a framework for researchers designing and analyzing studies to compare treatment groups in the context of this compound research. Given the limited availability of direct experimental data for 5-PVA, we present a hypothetical preclinical study design based on established methodologies for neuroprotective compounds like VPA. This guide will cover hypothetical data presentation, detailed experimental protocols, and the visualization of a putative signaling pathway.
Hypothetical Study: Neuroprotective Effects of this compound
To investigate the potential neuroprotective properties of this compound, a preclinical study could be designed using an in vitro model of excitotoxicity. In this hypothetical experiment, primary cortical neurons are exposed to glutamate (B1630785) to induce cell death, and the protective effect of 5-PVA is assessed.
Treatment Groups:
-
Control Group: Neurons treated with vehicle (e.g., DMSO in culture medium).
-
Glutamate-Only Group: Neurons exposed to glutamate to induce excitotoxicity.
-
5-PVA Treatment Group: Neurons pre-treated with this compound prior to glutamate exposure.
Data Presentation: Hypothetical Experimental Data
The following table summarizes hypothetical quantitative data from our proposed neuroprotection study. The data represents neuronal viability as a percentage of the control group, measured 24 hours after glutamate exposure.
| Treatment Group | N | Mean Neuronal Viability (%) | Standard Deviation | p-value (vs. Glutamate-Only) |
| Control | 8 | 100 | 8.5 | <0.001 |
| Glutamate-Only (50 µM) | 8 | 45.2 | 6.2 | - |
| 5-PVA (10 µM) + Glutamate (50 µM) | 8 | 68.7 | 7.1 | <0.01 |
| 5-PVA (50 µM) + Glutamate (50 µM) | 8 | 85.4 | 7.9 | <0.001 |
Statistical Analysis: The data presented in the table would be analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the means of the different treatment groups. The p-values indicate a statistically significant difference in neuronal viability between the 5-PVA treated groups and the glutamate-only group.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of experimental findings. Below is a sample protocol for assessing neuronal viability in the hypothetical study.
Protocol: MTT Assay for Neuronal Viability
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX for 7 days in 96-well plates.
-
Treatment:
-
On day 7, the culture medium is replaced.
-
The "5-PVA Treatment Group" wells are pre-treated with this compound (dissolved in DMSO) at final concentrations of 10 µM and 50 µM for 2 hours.
-
The "Control" and "Glutamate-Only" groups receive a vehicle control (DMSO).
-
-
Induction of Excitotoxicity:
-
Following pre-treatment, glutamate is added to the "Glutamate-Only" and "5-PVA Treatment Group" wells to a final concentration of 50 µM.
-
The "Control" group receives a sham treatment with saline.
-
-
Incubation: The cells are incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
After 24 hours, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Neuronal viability is expressed as a percentage of the absorbance of the control group.
Visualization of Putative Signaling Pathway and Experimental Workflow
To illustrate the potential mechanisms and experimental design, we provide diagrams generated using Graphviz (DOT language).
Caption: A flowchart of the experimental workflow for assessing the neuroprotective effects of this compound.
References
Safety Operating Guide
Proper Disposal of 5-Phenylvaleric Acid: A Step-by-Step Guide
For laboratory personnel, including researchers and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 5-Phenylvaleric acid, ensuring compliance with safety standards and regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat[2][3]. In cases where dust formation is possible, use a N95 (US) or equivalent particle filter respirator.
-
Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe in dust or vapors. After handling, wash hands and any exposed skin thoroughly.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory to ensure full compliance and safety.
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous. According to US EPA guidelines listed in 40 CFR 261.3, this compound should be treated as hazardous waste. Always consult state and local regulations for complete and accurate classification.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, absorbent pads) in a designated, compatible, and properly labeled hazardous waste container.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Disposal Pathway: The primary and mandated disposal method is to transfer the waste to an approved and licensed waste disposal plant. Do not dispose of this compound down the drain or in regular trash.
-
Contaminated Packaging: Dispose of the original container as hazardous or special waste. Do not reuse empty containers. They should be disposed of as unused product.
Accidental Spill Cleanup
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation and eliminate all sources of ignition.
-
Containment: Prevent the spill from spreading and from entering drains, waterways, or soil.
-
Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, use an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth) to soak up the spill, then collect it into a container for disposal.
-
Decontamination: Clean the spill area thoroughly once the material has been removed.
Summary of Regulatory and Hazard Information
The following table summarizes key data related to the safe handling and disposal of this compound.
| Parameter | Information | Source(s) |
| Hazard Classification | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Classified as hazardous waste. | |
| Primary Disposal Route | Dispose of contents and container at an approved waste disposal plant. | |
| US EPA Guideline | Waste classification determination is listed in 40 CFR 261.3. | |
| Environmental Hazards | Some sources indicate no known environmental hazards, while others state it is harmful to aquatic life. Treat as ecotoxic as a precaution. | |
| PPE Requirements | Protective gloves, clothing, and eye/face protection are mandatory. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling 5-Phenylvaleric Acid
This guide provides critical safety and logistical information for the handling and disposal of 5-Phenylvaleric acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification
This compound is classified as a hazardous substance with the following potential health effects[1]:
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound[1]:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.
-
Body Protection: Wear protective clothing to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved N95 respirator or equivalent.
Operational Plan: Step-by-Step Handling and Storage
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Gather all necessary PPE and ensure it is in good condition.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.
-
Store in a dry, cool place. The recommended storage temperature for the powder is -20°C for up to 3 years.
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for 1 year or -20°C for 1 month.
First Aid Measures
In the event of exposure, follow these first aid procedures immediately:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
Disposal Plan
This compound and its container must be disposed of as hazardous waste. Follow these steps for proper disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Waste is classified as hazardous and should be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.
-
Do not release into the environment or flush into the sewer system.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C11H14O2 | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | White to yellow powder or crystals | |
| Melting Point | 58-60 °C | |
| Boiling Point | 177-178 °C at 13 mmHg | |
| Purity | ≥99% |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
